molecular formula C6H2ClF2NO4S B1411468 2,5-Difluoro-4-nitrobenzenesulfonyl chloride CAS No. 1806289-42-8

2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Cat. No.: B1411468
CAS No.: 1806289-42-8
M. Wt: 257.6 g/mol
InChI Key: FCPBSQPRMNAWRX-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2ClF2NO4S and its molecular weight is 257.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-4-nitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-nitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-difluoro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPBSQPRMNAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5-Difluoro-4-nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, a specialized reagent with significant potential in synthetic chemistry and drug discovery. While specific literature on this compound is emerging, this guide consolidates available data, extrapolates its chemical behavior based on well-established principles of related analogues, and presents its anticipated utility for researchers, scientists, and professionals in drug development. This document covers its core physicochemical properties, presumed synthetic pathways, expected reactivity, and potential applications, with a strong emphasis on the scientific rationale behind its use.

Introduction: The Strategic Value of Polysubstituted Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as versatile precursors for the introduction of the sulfonyl moiety into a wide array of molecular architectures.[1] The resulting sulfonamides and sulfonate esters are privileged structures in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[2] The strategic placement of multiple substituents on the benzene ring, such as in 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, offers a nuanced approach to modulating the electronic properties and reactivity of the sulfonyl chloride group, thereby providing a powerful tool for the synthesis of complex and biologically active molecules.[3] The presence of two fluorine atoms and a nitro group is anticipated to significantly influence the compound's electrophilicity and its utility in the construction of novel pharmaceutical candidates.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is not extensively documented in publicly available literature. However, its fundamental properties can be reliably established.

PropertyValueSource/Method
CAS Number 1806289-42-8BLD Pharm[4]
Molecular Formula C₆H₂ClF₂NO₄SDeduced from IUPAC Name
Molecular Weight 257.59 g/mol Calculated from Molecular Formula[5][6][]
Appearance Expected to be a crystalline solidAnalogy to related compounds[8][9]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in waterAnalogy to related compounds[8][10]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Start 1,4-Difluoro-2-nitrobenzene Product 2,5-Difluoro-4-nitrobenzenesulfonyl chloride Start->Product Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Proposed synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

Causality of Experimental Choices:

  • Starting Material: 1,4-difluoro-2-nitrobenzene is the logical precursor, as the directing effects of the substituents will guide the incoming chlorosulfonyl group to the desired position. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. The position ortho to one fluorine and meta to the nitro group is sterically accessible and electronically favored.

  • Reagent: Chlorosulfonic acid is a powerful and widely used reagent for the direct chlorosulfonation of aromatic rings.

  • Reaction Conditions: The reaction would likely be conducted at controlled, low temperatures to mitigate the exothermic nature of the reaction and prevent the formation of undesired byproducts. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride product.

Reactivity Profile: An Electrophilic Workhorse

The reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is further enhanced by the presence of the electron-withdrawing nitro and fluoro substituents on the aromatic ring.

Core Reactivity Pathway:

Reagent 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Product Sulfonamide or Sulfonate Ester Reagent->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product

Caption: General reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

Key Reactions and Mechanistic Insights:

  • Formation of Sulfonamides: The reaction with primary or secondary amines is expected to be rapid and high-yielding, forming the corresponding sulfonamides. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals.[1][11] The presence of a base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.

  • Formation of Sulfonate Esters: In the presence of a base, alcohols will react to form sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, revealing that the mechanism of electron transfer can be influenced by the position of the nitro group.[4][12] For ortho and para nitro-substituted compounds, a concerted electron transfer and S-Cl bond cleavage is observed, which is facilitated by the resonance stability of the resulting arylsulfinyl radicals.[4]

Applications in Drug Discovery and Development

While specific applications of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride are not yet widely reported, its structural features suggest significant potential in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The benzenesulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This reagent provides a direct route to novel, highly functionalized benzenesulfonamide derivatives for screening and lead optimization.

  • Modulation of Physicochemical Properties: The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitro group offers a handle for further chemical modification, for instance, reduction to an amine, which can then be elaborated into a variety of functional groups.

  • Intermediate in Complex Syntheses: As a reactive intermediate, it can be employed in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. For example, substituted nitrobenzenesulfonamides have been utilized in the synthesis of quinoline and indole derivatives.

Safety, Handling, and Storage: A Precautionary Approach

  • Corrosivity: This compound is expected to be corrosive and can cause severe skin burns and eye damage.[14]

  • Toxicity: Harmful if swallowed or inhaled.

  • Reactivity with Water: Reacts with water and moisture to produce corrosive and toxic fumes (hydrochloric acid and the corresponding sulfonic acid).

Recommended Handling and Storage Protocol:
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

  • Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, carefully neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Promising Reagent for Chemical Innovation

2,5-Difluoro-4-nitrobenzenesulfonyl chloride represents a valuable, albeit currently under-documented, building block for synthetic and medicinal chemists. Its unique combination of a reactive sulfonyl chloride group with electron-withdrawing fluoro and nitro substituents makes it a highly activated and versatile reagent. By understanding its fundamental properties and expected reactivity based on established chemical principles, researchers can effectively harness its potential for the discovery and development of novel chemical entities with significant therapeutic promise.

References

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry. [Link]

  • Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. (2024). Canadian Science Publishing. [Link]

  • Investigated nitro-substituted benzenesulfonyl chlorides (1a–1d). ResearchGate. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024). ChemAnalyst. [Link]

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023). Arabian Journal of Chemistry. [Link]

  • Molecular Weight Calculator (Molar Mass). Free-Online-Calculator-Use.com. [Link]

  • Molecular Weight Calculator. Omni Calculator. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • Molecular Weight Calculator. (2025). Lenntech. [Link]

  • 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S. PubChem. [Link]

  • How To Calculate Molecular Weight and Molar Mass! (2018). YouTube. [Link]

Sources

Solubility Profile of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a functionalized aromatic compound with potential applications in organic synthesis and drug discovery, particularly as a building block for creating complex molecules.[1][2] The successful use of this reagent in any solution-phase chemistry is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, offers a predicted solubility profile based on its molecular structure, and details two robust, first-principles experimental protocols for its quantitative determination: the gravimetric method and UV-Visible spectrophotometry. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to facilitate reaction design, purification, and formulation.

Introduction: The Importance of Solubility in Application

2,5-Difluoro-4-nitrobenzenesulfonyl chloride belongs to the class of sulfonyl halides, which are pivotal reagents in chemical synthesis.[3] Specifically, the sulfonyl chloride moiety is a highly reactive functional group used to form sulfonamides and sulfonate esters.[3] The presence of a nitro group and fluorine atoms on the benzene ring modifies the electronic properties and reactivity of the molecule, making it a valuable intermediate.[1]

In drug discovery and development, understanding solubility is paramount. A compound's solubility dictates its suitability for specific reaction conditions, influences purification strategies such as recrystallization, and is a critical determinant of a potential drug candidate's bioavailability.[4] Poor solubility can present significant challenges, requiring larger solvent volumes, limiting reaction concentration, and complicating product isolation.[4] Therefore, a priori knowledge of a compound's solubility profile allows for rational solvent selection, optimizing reaction efficiency and process scalability.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The fundamental principle is "like dissolves like," which means that substances with similar polarities are more likely to be soluble in one another.[6][7]

2.1 Molecular Structure Analysis

The structure of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride dictates its polarity and potential for intermolecular interactions.

  • Polar Groups: The molecule possesses several highly polar functional groups:

    • The sulfonyl chloride (-SO₂Cl) group is strongly electron-withdrawing and a potent dipole.

    • The nitro (-NO₂) group is also strongly electron-withdrawing and highly polar.

  • Aromatic System: The difluorinated benzene ring is the non-polar component of the molecule. However, the fluorine atoms also contribute to the molecule's overall polarity due to their high electronegativity.

Given this structure, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a polar molecule. Its solubility will be highest in solvents that can effectively interact with its polar sulfonyl chloride and nitro moieties.

2.2 Solvent Polarity and Interactions

Organic solvents are broadly classified based on their polarity, which can be quantified by their dielectric constant.[8]

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[8] While they are polar, their reactivity with the sulfonyl chloride group (solvolysis) can be a significant issue, potentially consuming the reagent.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess large dipole moments but lack O-H or N-H bonds.[8] They are excellent candidates for dissolving polar compounds like 2,5-Difluoro-4-nitrobenzenesulfonyl chloride because they can solvate the polar functional groups without reacting with the sulfonyl chloride.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[6] It is expected that the solubility of this highly polar compound will be very low in nonpolar solvents.[8]

2.3 Effect of Temperature

For most solid organic compounds, solubility increases with temperature.[9] The additional thermal energy helps overcome the solute-solute interactions within the crystal lattice, allowing more of the solute to dissolve in the solvent.[8] This principle is the basis for recrystallization as a purification technique.

Predicted Solubility Profile

While specific experimental data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principles discussed above.

Table 1: Predicted Solubility of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in Common Organic Solvents at Ambient Temperature.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Aprotic AcetoneHighStrong dipole-dipole interactions between the solvent and the polar -SO₂Cl and -NO₂ groups.
AcetonitrileHighSimilar to acetone, its polarity effectively solvates the solute.
Dimethylformamide (DMF)Very HighHighly polar solvent capable of strong interactions with the solute.
Tetrahydrofuran (THF)Moderate to HighA moderately polar ether that should effectively dissolve the compound.
Polar Protic Methanol / EthanolModerate (with reaction)The polar nature facilitates dissolution, but solvolysis of the sulfonyl chloride is likely.
WaterVery Low / InsolubleDespite its high polarity, the large organic backbone limits aqueous solubility. Hydrolysis of the sulfonyl chloride group will occur over time.[2][10]
Nonpolar TolueneLowThe polarity mismatch between the solute and solvent results in poor interaction and low solubility.[5][6]
Hexane / HeptaneVery Low / InsolubleDominated by weak dispersion forces, which are insufficient to overcome the solute's crystal lattice energy.[8]
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and is often a good solvent for a wide range of organic compounds.[3]
ChloroformModerateSimilar in properties to DCM.

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental measurement is required. The following are two standard, reliable methods for determining the solubility of a solid organic compound.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique that directly measures the mass of a solute dissolved in a known volume or mass of solvent.[11][12] It relies on preparing a saturated solution, separating the dissolved solute from the solvent, and weighing the resulting solid residue.[13]

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride to a known volume (e.g., 10.0 mL) of the chosen organic solvent in a sealed vial or flask. An excess is confirmed by the presence of undissolved solid.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Isolation of the Supernatant:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette, ensuring no solid particles are transferred. A syringe filter (e.g., 0.45 µm PTFE) can be used for this purpose.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish or vial (W₁).

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the solute.

  • Drying and Weighing:

    • Once the solvent is removed, place the evaporating dish in a vacuum oven and dry to a constant weight. This ensures all residual solvent has been removed.

    • Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance (W₂).

  • Calculation:

    • The mass of the dissolved solute is (W₂ - W₁).

    • The solubility is expressed as mass per volume (e.g., g/L or mg/mL) by dividing the solute mass by the volume of the supernatant taken (e.g., 5.0 mL).

G cluster_prep 1. Preparation cluster_iso 2. Isolation cluster_quant 3. Quantification A Add excess solute to known solvent volume B Agitate at constant T (24-48h) to reach equilibrium A->B Creates slurry C Settle undissolved solid B->C D Withdraw precise volume of clear supernatant (e.g., via syringe filter) C->D E Transfer supernatant to pre-weighed vial (W₁) D->E F Evaporate solvent (N₂ stream or vacuum oven) E->F G Dry residue to constant weight F->G H Weigh final vial (W₂) G->H I Calculate Solubility: (W₂ - W₁) / Volume H->I

Caption: Workflow for the Gravimetric Determination of Solubility.

UV-Visible Spectrophotometric Method

This method is ideal for compounds that absorb ultraviolet or visible light, which includes 2,5-Difluoro-4-nitrobenzenesulfonyl chloride due to its nitro-aromatic structure.[14] The method relates absorbance to concentration via the Beer-Lambert Law and is highly sensitive, requiring only small amounts of material.[14][15]

Step-by-Step Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of the compound in a chosen solvent.

    • Create a series of standard solutions of decreasing concentration by performing serial dilutions of the stock solution.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration. The resulting linear plot is the calibration curve. The slope of this line is the molar absorptivity (ε) if the path length is 1 cm.[14]

  • Preparation of a Saturated Solution:

    • Follow Step 1 from the Gravimetric Method (Section 4.1) to prepare a saturated solution at a constant temperature.

  • Dilution of Supernatant:

    • Withdraw a small, precise volume of the clear supernatant.

    • Dilute this aliquot with a known volume of the same solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Absorbance Measurement:

    • Measure the UV absorbance of the diluted sample at the same λ_max used for the calibration curve.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

G cluster_calib 1. Calibration cluster_sample 2. Sample Analysis cluster_calc 3. Calculation A Prepare stock solution (known concentration) B Create serial dilutions A->B C Measure UV absorbance of each dilution at λmax B->C D Plot Absorbance vs. Concentration to create calibration curve C->D I Determine concentration of diluted sample from curve D->I E Prepare saturated solution (constant T) F Withdraw supernatant E->F G Dilute supernatant by a known factor F->G H Measure absorbance of diluted sample at λmax G->H H->I J Multiply by dilution factor I->J K Result: Solubility (Concentration of saturated solution) J->K

Caption: Workflow for Solubility Determination via UV-Vis Spectroscopy.

Conclusion

While specific, published solubility data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is scarce, a robust understanding of its physicochemical properties can be derived from its molecular structure. It is predicted to be a polar compound with high solubility in polar aprotic solvents like acetone, acetonitrile, and DMF, and low solubility in nonpolar solvents such as hexane and toluene. For researchers and drug development professionals requiring precise quantitative data, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer reliable and accurate pathways to determine its solubility in any organic solvent of interest. Careful execution of these protocols will enable informed solvent selection, leading to optimized reaction conditions, more efficient purifications, and streamlined process development.

References

  • Thompson, A. (2023). Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Fiveable. (2025). Solvent Polarity Definition. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8: Gravimetric Methods. Retrieved from [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Sadlowski, C. M., et al. (2018). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

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Technical Guide: Safety & Handling of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Highlights for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Chemical Identity & Strategic Value

2,5-Difluoro-4-nitrobenzenesulfonyl chloride (CAS: 1806289-42-8 ) is a high-value electrophilic building block used primarily in medicinal chemistry for the synthesis of sulfonamides.[1][2] Its structural uniqueness lies in the ortho,meta-difluoro substitution pattern relative to the nitro group, which modulates the electronic properties of the resulting sulfonamide core—often critical for optimizing metabolic stability and potency in drug candidates (e.g., antivirals, COX inhibitors).[1]

However, its utility comes with significant operational risks.[1] As a sulfonyl chloride, it is a potent electrophile that hydrolyzes rapidly to release hydrochloric acid (HCl).[1] Furthermore, the nitro- and fluoro- substituents introduce thermal sensitivity and the potential for hydrogen fluoride (HF) evolution during combustion.[1] This guide synthesizes critical safety data with practical handling protocols to ensure scientific integrity and personnel safety.

Chemical Key Data
ParameterDetail
CAS Number 1806289-42-8
Formula C₆H₂ClF₂NO₄S
Molecular Weight 257.60 g/mol
Physical State Pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Storage Inert atmosphere (Ar/N₂), 2–8°C, Desiccated

Hazard Architecture: Mechanistic Risk Profiling

To handle this compound safely, one must understand the causality of its hazards rather than just memorizing GHS codes.[1]

The Hydrolysis Cascade (Corrosivity)

The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack by water.[1] Upon exposure to atmospheric moisture or mucosal membranes, it undergoes rapid hydrolysis:[1]


[1]
  • Consequence: Immediate, severe burns to skin, eyes, and respiratory tract.[1] The damage is dual-action: thermal (heat of hydrolysis) and chemical (acid corrosion).[1]

  • GHS Classification: Skin Corr.[1] 1B, Eye Dam. 1.

Thermal & Combustion Hazards (The Fluorine Factor)

While the C-F bonds on the benzene ring are stable under hydrolysis, they pose a critical risk during thermal decomposition (fire).[1]

  • Combustion Products: Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen Chloride (HCl) , and Hydrogen Fluoride (HF) .[1]

  • Critical Note: Standard ABC fire extinguishers are effective, but firefighters must wear full chemical resistant gear and SCBA to prevent HF inhalation or skin contact.

Operational Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating—meaning the setup itself indicates if safety parameters are breached (e.g., color change, fuming).

Storage & Transfer
  • Primary Storage: Store in a tightly sealed vial within a secondary desiccator or glovebox. Keep cold (2–8°C) to retard thermal decomposition.[1]

  • Visual Validation: The solid should be pale yellow.[1] A darkening to orange/brown or the presence of white fuming upon opening indicates hydrolysis (formation of sulfonic acid) or decomposition.[1]

  • Transfer Logic:

    • Small Scale (<1g): Weigh in a fume hood using a static-free spatula.[1]

    • Large Scale (>1g): Handle in a glovebox or use a Schlenk transfer vessel to avoid moisture intrusion.[1]

Reaction Setup (Sulfonylation)
  • Solvent Choice: Use anhydrous DCM or THF.[1] Avoid protic solvents (MeOH, EtOH) unless solvolysis is the intended reaction.[1]

  • Base Scavenger: Always employ a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge the HCl byproduct.[1]

  • Quenching: Never add water directly to the neat solid.[1] Dilute the reaction mixture first, then add saturated NaHCO₃ slowly at 0°C.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Reagent Retrieval Check Visual Check: Pale Yellow Solid? Start->Check Fail STOP: Decomposed (Dark/Fuming) Check->Fail No (Disposal) Weigh Weighing: Anhydrous Conditions Check->Weigh Yes React Reaction: + Amine + Base (DIPEA) in Anhydrous DCM Weigh->React Inert Atm (N2/Ar) Quench Quench: Dilute -> Add NaHCO3 (aq) at 0°C React->Quench Complete

Figure 1: Decision logic for the safe retrieval, validation, and reaction of sulfonyl chlorides.

Emergency Response Architecture

In the event of exposure, the response must be immediate.[1] The presence of Fluorine necessitates a higher index of suspicion for systemic toxicity in major fire events, though HCl is the primary acute risk during hydrolysis.[1]

Exposure Scenarios
ScenarioImmediate ActionRationale
Skin Contact Drench with water for 15+ mins.[1] Remove clothing.[1]Dilution of HCl is critical.[1] Do not neutralize with base on skin (exothermic).[1]
Eye Contact Irrigate immediately (eyewash) for 15-20 mins.[1]Corrosive damage to cornea is rapid; seconds matter.[1]
Inhalation Evacuate to fresh air. Support breathing.[1]HCl mist causes pulmonary edema.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting re-exposes the esophagus to corrosive acid.[1]
Spill Management (Laboratory Scale)
  • Evacuate the immediate area if dust/fumes are present.[1]

  • PPE: Nitrile gloves (double gloved) + Lab Coat + Goggles.[1]

  • Neutralization: Cover spill with solid Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of Soda Ash/Sand.[1]

  • Cleanup: Once fizzing stops, sweep up into a chemical waste container.

Synthesis Utility: The "Why"

The 2,5-difluoro-4-nitro motif is not arbitrary.[1] It is a strategic scaffold for Nucleophilic Aromatic Substitution (SₙAr) .[1]

  • Mechanism: After the sulfonamide formation (using the -SO₂Cl group), the ortho-fluorine (relative to the nitro group) becomes highly activated for displacement by nucleophiles (amines, alkoxides) due to the electron-withdrawing nature of the nitro and sulfonyl groups.[1]

  • Result: This allows for the rapid construction of complex, multi-substituted benzene cores found in next-generation antibiotics and oncology drugs.[1]

Visualization: Synthetic Pathway

Synthesis Reagent 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Step1 Step 1: Sulfonylation (R-NH2, Base) Reagent->Step1 Intermed Intermediate: Sulfonamide Scaffold Step1->Intermed Step2 Step 2: SnAr Displacement (Displacement of F ortho to NO2) Intermed->Step2 Nucleophile (Nu-) Product Final Drug Candidate (Multi-functionalized Core) Step2->Product

Figure 2: The utility of the reagent in cascade synthesis sequences.[1]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1] Among the myriad of reagents utilized for this purpose, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride and its derivatives have emerged as a versatile class of compounds. Their utility stems from the unique interplay of the electron-withdrawing nitro and fluoro groups, which significantly influences the reactivity of the sulfonyl chloride moiety and the overall physicochemical properties of the resulting derivatives.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride derivatives, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.[4][5] The presence of two fluorine atoms and a nitro group on the benzene ring of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride further activates the sulfonyl chloride group, enhancing its reactivity and providing handles for further chemical modification. This enhanced reactivity, coupled with the ability of fluorine to modulate properties such as lipophilicity, metabolic stability, and binding affinity, makes this class of compounds particularly attractive for the synthesis of novel therapeutic agents.[1]

This technical guide will delve into the core aspects of working with 2,5-Difluoro-4-nitrobenzenesulfonyl chloride derivatives, from their synthesis to their application in creating biologically active molecules. We will explore the underlying principles that govern their reactivity and provide practical, field-proven protocols for their use.

PART 1: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride and its Precursors

The synthesis of the core scaffold, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, is a critical first step. While this specific compound may be commercially available from specialized suppliers, understanding its synthesis provides a foundation for creating a wider array of derivatives. The general approach involves the nitration of a difluorobenzene precursor followed by sulfonation and chlorination.

A common synthetic route starts with 1,4-difluorobenzene. The nitration of this starting material can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[6] The resulting 2,5-difluoronitrobenzene is then sulfonated, typically with chlorosulfonic acid, to introduce the sulfonyl group.[7] Subsequent treatment with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, converts the sulfonic acid to the desired sulfonyl chloride.[8][9]

Generalized Synthetic Workflow

Synthesis_Workflow Start 1,4-Difluorobenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Sulfonation Sulfonation (HSO3Cl) Nitration->Sulfonation Chlorination Chlorination (SOCl2 or PCl5) Sulfonation->Chlorination Product 2,5-Difluoro-4-nitrobenzenesulfonyl chloride Chlorination->Product

Caption: A generalized workflow for the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

PART 2: Core Reactivity and Derivative Synthesis

The primary utility of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride lies in its reactivity as an electrophile, enabling the facile synthesis of a diverse range of derivatives. The sulfonyl chloride group is the key reactive site, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles.[4]

Sulfonamide Formation: The Workhorse Reaction

The reaction with primary and secondary amines to form sulfonamides is the most prevalent application of sulfonyl chlorides in medicinal chemistry.[4][5][10] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4]

Step-by-Step Protocol for Sulfonamide Synthesis
  • Dissolution: Dissolve the amine starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture, typically at 0°C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfonamide_Formation SulfonylChloride 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Reaction Nucleophilic Substitution SulfonylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Pyridine) Byproduct HCl Base->Byproduct Neutralizes Sulfonamide 2,5-Difluoro-4-nitro- benzenesulfonamide Derivative Reaction->Sulfonamide Reaction->Byproduct

Caption: Reaction scheme for the synthesis of sulfonamide derivatives.

Sulfonate Ester Formation

In addition to amines, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride can react with alcohols to form sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[4]

PART 3: Applications in Drug Discovery and Chemical Biology

The derivatives of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride have found applications in various areas of drug discovery and chemical biology, primarily due to the desirable properties imparted by the sulfonyl and fluoro-nitro-aromatic moieties.

Antibacterial Agents

The nitroaromatic scaffold, in combination with a sulfonyl fluoride group, has been identified as a promising pharmacophore for the development of new antibiotics.[11][12] Studies have shown that ortho-nitro sulfonyl fluorides exhibit significant antibacterial activity against drug-resistant pathogens.[11][12] While the provided information focuses on sulfonyl fluorides, the analogous sulfonyl chloride derivatives serve as key intermediates in their synthesis and can also be explored for direct antibacterial properties. The electron-withdrawing nature of the nitro and fluoro groups can enhance the electrophilicity of the sulfur atom, potentially leading to covalent modification of bacterial protein targets.

Proteomics and Biomarker Discovery

Nitrobenzenesulfenyl chloride (NBS), a related compound, has been utilized in quantitative proteomics for labeling tryptophan residues in proteins.[13] This suggests a potential application for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride derivatives as chemical probes in proteomics. The reactive sulfonyl chloride can be used to selectively label proteins with accessible nucleophilic residues (e.g., lysine, cysteine, tyrosine), and the unique isotopic signature of the difluoro-nitro-aromatic ring could aid in mass spectrometry-based identification and quantification.

Protecting Groups in Peptide Synthesis

The 2-nitrobenzenesulfonyl (Ns) group has been employed as a racemization-free N-terminal protecting group in peptide synthesis.[14] The strong electron-withdrawing nature of the Ns group prevents α-deprotonation, thus preserving the stereochemical integrity of the amino acid during peptide bond formation.[14] This principle can be extended to derivatives of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, offering a valuable tool for the synthesis of complex peptides and peptidomimetics.

Data Summary: Physicochemical Properties of Related Scaffolds
CompoundCAS NumberMolecular FormulaKey Features
4-Nitrobenzenesulfonyl chloride98-74-8C₆H₄ClNO₄SImportant organic synthesis intermediate, used in sulfa drugs.[3][8][15]
4-Chloro-3-nitrobenzenesulfonyl chloride97-08-5C₆H₃Cl₂NO₄SElectrophilic nature, used in synthesis of sulfonamides for pharmaceuticals and agrochemicals.[2]
2-Chloro-5-nitrobenzenesulfonyl chloride6370-13-4C₆H₃Cl₂NO₄SImportant organic synthesis intermediate for dyes and pharmaceuticals.[16]

PART 4: Advanced Insights and Future Directions

The strategic placement of fluorine and nitro groups on the benzenesulfonyl chloride scaffold offers a rich platform for further exploration. The fluorine atoms can modulate lipophilicity and metabolic stability, while the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be further functionalized.

Logical Relationship Diagram

Logical_Relationships Core 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Reactivity High Electrophilicity of Sulfonyl Chloride Core->Reactivity Properties Modulated Physicochemical Properties (F, NO2) Core->Properties Derivatives Sulfonamides, Sulfonate Esters Reactivity->Derivatives Applications Diverse Applications DrugDiscovery Drug Discovery Applications->DrugDiscovery ChemBio Chemical Biology Applications->ChemBio Derivatives->Applications Properties->Applications

Caption: Interplay of reactivity, properties, and applications of the core scaffold.

The future of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride derivatives in drug discovery appears promising. The development of novel synthetic methodologies for their preparation and the exploration of their reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic potential. Furthermore, their application as chemical probes and building blocks in combinatorial chemistry will continue to expand our understanding of biological systems and accelerate the drug discovery process.

References

  • Orthanilic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride. CymitQuimica.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
  • Quantitative profiling of drug-associated proteomic alterations by combined 2-nitrobenzenesulfenyl chloride (NBS) isotope labeling and 2DE/MS identification. PubMed.
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • The preparation method of nitrobenzene sulfonyl chloride. Google Patents.
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (No valid URL found)
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing).
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH.
  • Fluorine in drug discovery: Role, design and case studies. (No valid URL found)
  • Ultrasensitive NanoLC-MS of Subnanogram Protein Samples Using Second Generation Micropillar Array LC Technology with Orbitrap Exploris 480 and FAIMS PRO. PMC.
  • 2-CHLORO-5-NITROBENZENESULFONYL CHLORIDE AldrichCPR | Sigma-Aldrich. MilliporeSigma.
  • Comb-Like Dynamic Antimicrobial Peptides for Serum-Resistant Intracellular Protein Delivery and Antibacterial Treatment | CCS Chemistry. Chinese Chemical Society.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap.
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Guidechem.
  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
  • 4-Nitrobenzenesulfonyl chloride | CAS 98-74-8 | SCBT. Santa Cruz Biotechnology.
  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Chemical Communications (RSC Publishing). Available at: [Link]

  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.

Sources

Stability of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride .

A Technical Guide for Research & Development

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonyl chloride (CAS: 1806289-42-8) is a highly electrophilic arenesulfonyl chloride derivative. Its stability profile is defined by extreme moisture sensitivity and thermal lability , driven by the synergistic electron-withdrawing effects of the nitro group and two fluorine atoms.

Under ambient conditions (25°C, 50% RH), the compound undergoes rapid hydrolysis to the corresponding sulfonic acid and hydrochloric acid. Furthermore, the activated fluorine atoms present a secondary risk of nucleophilic aromatic substitution (


) under basic conditions. This guide outlines the mechanistic basis for these instabilities and provides self-validating protocols for storage and handling.

Chemical Profile & Reactivity

To understand the stability limitations, one must analyze the electronic environment of the sulfonyl chloride moiety.

FeatureStructural ComponentElectronic EffectStability Impact
Primary Electrophile Sulfonyl Chloride (

)
High positive charge density on Sulfur.Susceptible to nucleophilic attack by

.
Activator 1 Nitro Group (

) at C4
Strong resonance withdrawing (

) and inductive withdrawing (

).
Increases electrophilicity of

; activates C5-F bond.
Activator 2 Fluorine Atoms (

) at C2, C5
Strong inductive withdrawing (

).
Destabilizes the S-Cl bond; C5-F is labile to

.
Mechanistic Insight: The "Double-Edged" Activation

The presence of the nitro group and fluorine atoms makes this compound an excellent sulfonylating agent for weak nucleophiles (e.g., electron-poor anilines). However, this same activation lowers the energy barrier for hydrolysis. The fluorine at the C5 position, being ortho to the nitro group, is also susceptible to displacement by nucleophiles (like hydroxide or amines) via the Meisenheimer complex pathway, a critical side-reaction to monitor.

Degradation Pathways

The primary degradation pathway under ambient conditions is hydrolysis. A secondary pathway involves nucleophilic aromatic substitution if bases are used improperly during quenching or coupling.

Diagram 1: Hydrolysis and Competitive Substitution Pathways

The following diagram illustrates the chemical fate of the compound upon exposure to moisture or base.

G Start 2,5-Difluoro-4-nitro benzenesulfonyl chloride (Intact Reagent) Intermed Pentacoordinate Sulfur Intermediate Start->Intermed  Nucleophilic Attack (S) Prod_SnAr SₙAr Side Product (Fluorine Displacement) Start->Prod_SnAr  Attack at C5 (Ortho to NO₂) Water Moisture (H₂O) Water->Intermed Base Strong Base (OH⁻ / R-NH₂) Base->Prod_SnAr Prod_Hydrolysis Sulfonic Acid Derivative (Degradation Product) Intermed->Prod_Hydrolysis  Elimination of Cl⁻ HCl HCl (Gas/Solvated) Intermed->HCl

Caption: Primary hydrolysis pathway (blue/yellow) vs. secondary SnAr side-reaction (red dashed) activated by the nitro group.

Stability Under Ambient Conditions

Hydrolytic Stability
  • Status: Unstable.

  • Kinetics: Hydrolysis follows pseudo-first-order kinetics in the presence of excess atmospheric moisture. The electron-deficient ring accelerates the rate significantly compared to unsubstituted benzenesulfonyl chloride.

  • Observation: The solid transitions from a crystalline powder to a sticky, oily paste (formation of sulfonic acid hydrates) and emits acid fumes (HCl).

Thermal Stability
  • Status: Moderately Unstable.

  • Risk: Sulfonyl chlorides can undergo thermal decomposition to release

    
     and the corresponding aryl chloride. For nitro-substituted variants, the decomposition can be exothermic.
    
  • Threshold: Significant decomposition may occur above 50°C. Long-term storage above 25°C is not recommended.

Experimental Protocols

Storage & Handling Workflow

To maintain reagent integrity (>98% purity), follow this decision logic.

Storage Receipt Reagent Receipt Check Seal Intact? Receipt->Check LongTerm Long-Term Storage (-20°C, Inert Gas) Check->LongTerm Yes Usage Warm to RT in Desiccator before opening Check->Usage Immediate Use LongTerm->Usage Required for Exp ShortTerm Active Use (Desiccator, 4°C) Handling Handle in Fume Hood (N₂ Atmosphere) Usage->Handling Reseal Purge Headspace with N₂/Ar Seal with Parafilm Handling->Reseal Reseal->LongTerm

Caption: Logic flow for minimizing moisture ingress during storage and handling.

Self-Validating Purity Check

Before using this reagent in critical steps (e.g., late-stage functionalization), validate its quality using 1H NMR or HPLC .

Method A: 1H NMR (Rapid)

  • Solvent: Dissolve ~5 mg in

    
     (must be dry/neutralized) or 
    
    
    
    .
  • Marker: Look for the sulfonic acid proton.

    • Intact: Aromatic protons appear as distinct doublets (due to F-H coupling).

    • Degraded: A broad singlet >10 ppm (sulfonic acid OH) appears. Significant chemical shift changes in aromatic region due to conversion of

      
       (electron-withdrawing) to 
      
      
      
      .
  • Validation: If the integral of the acidic proton is >5% relative to aromatic protons, repurification is required.

Method B: Derivatization Check (Functional)

  • React a small aliquot with excess benzylamine in DCM.

  • Analyze by TLC/LC-MS.

  • Result: Complete conversion to the sulfonamide indicates active reagent. Presence of unreacted material (which would remain at baseline in TLC as sulfonic acid) indicates hydrolysis.

Quenching and Disposal
  • Do NOT throw into a basic aqueous waste stream immediately if large quantities are involved (risk of exotherm + SnAr side reactions).

  • Protocol: Add dropwise to a stirred mixture of ice/water. Allow the sulfonyl chloride to hydrolyze to the sulfonic acid. Neutralize slowly with Sodium Bicarbonate (

    
    ) solution to pH 7.
    
  • Note: Avoid strong bases (NaOH) during quenching to prevent the formation of fluoronitrophenol byproducts, which may have different toxicity profiles.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7404, 4-Nitrobenzenesulfonyl chloride. (Reactivity profile of nitro-sulfonyl chlorides). [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7] Chemical Reviews, 49(2), 273–412. (Mechanistic basis for SnAr reactivity of fluoronitrobenzenes). [Link]

  • Hargreaves, M. K., et al. The Hydrolysis of Sulphonyl Chlorides. Chemical Reviews. (General hydrolysis kinetics of arenesulfonyl chlorides). [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. In the absence of publicly available experimental data for this specific compound, this document leverages predictive modeling and comparative analysis with structurally analogous compounds to provide reliable estimates. Furthermore, it delves into the theoretical underpinnings that govern these physical properties, detailing the influence of its distinct functional groups. Standard experimental protocols for the determination of melting and boiling points are presented, ensuring researchers can validate these properties in a laboratory setting. The guide also explores the broader context of the synthesis and reactivity of nitro-substituted sulfonyl chlorides, crucial for its application in medicinal chemistry and drug development.

Introduction: The Data Gap and Predictive Approach

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its utility as a building block stems from the reactive sulfonyl chloride moiety, which is a cornerstone for the synthesis of sulfonamides—a class of compounds with a vast range of biological activities.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group modifies the reactivity of the sulfonyl chloride and the aromatic ring, making it a unique tool for creating novel chemical entities.[3]

A thorough literature search reveals a conspicuous absence of experimentally determined melting and boiling point data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. Physical properties such as these are fundamental for process development, purification, and quality control. To address this gap, this guide employs a predictive approach, grounded in computational modeling and supplemented by a comparative analysis of structurally related molecules.

Physicochemical Data: Predicted and Comparative Values

While experimental values for the target compound are unavailable, data for related compounds provide a valuable frame of reference. The following table summarizes these values alongside computationally predicted data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. The predictions were generated using a regression-based, gradient boosting model.[4]

CompoundMolecular StructureMelting Point (°C)Boiling Point (°C)Data Source
2,5-Difluoro-4-nitrobenzenesulfonyl chloride C₆H₂ClF₂NO₄S58.4 (Predicted) 315.2 (Predicted) AAT Bioquest Melting Point Predictor[4]
4-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S75 - 80143-144 (@ 1.5 mmHg)ChemicalBook[5]
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S67 - 72Not AvailableOrganic Syntheses[6]
4-Chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S60 - 62Not AvailableCymitQuimica[3]

Note: Predicted values come with an inherent margin of error (approximately ±40°C) and should be confirmed experimentally.[4] Boiling points at reduced pressure are not directly comparable to those at atmospheric pressure.

Theoretical Framework: Influence of Molecular Structure on Physical Properties

The melting and boiling points of a molecular compound are dictated by the strength of its intermolecular forces.[5] For 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, these forces are a complex interplay of dipole-dipole interactions and London dispersion forces.

  • Dipole-Dipole Interactions: The molecule is highly polar. The sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and fluoro (-F) groups are all strongly electron-withdrawing. This creates a significant molecular dipole moment, leading to strong electrostatic attractions between molecules.

  • London Dispersion Forces: As with all molecules, temporary fluctuations in electron density create transient dipoles, resulting in weak attractive forces. The size and surface area of the molecule contribute to the strength of these forces.

  • Symmetry and Crystal Packing: The melting point is also highly dependent on how well the molecules pack into a crystal lattice.[7] The specific substitution pattern of 2,5-difluoro-4-nitro affects its symmetry. Asymmetrical molecules can sometimes disrupt efficient crystal packing, which may lead to a lower melting point compared to more symmetrical isomers. The predicted melting point of ~58°C, which is lower than that of the less substituted 4-nitrobenzenesulfonyl chloride (~78°C), may be partially attributable to this effect.

Experimental Determination Protocols

To validate the predicted values, standard laboratory procedures for determining melting and boiling points should be employed.

Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid. A pure compound will exhibit a sharp melting range of 0.5-1.0°C, while impurities will cause a depression and broadening of this range.[8]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any coarse crystals using a mortar and pestle.[9]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Initial Heating: Heat the sample rapidly to get an approximate melting temperature. Note the temperature at which the sample begins to liquefy.

  • Slow Refined Heating: Allow the apparatus to cool. Using a new sample, heat rapidly to within 10-15°C of the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Pack Capillary Tube (2-3mm) A->B C Place in Apparatus D Rapid Scan for Approx. MP C->D E Slow Scan (1-2°C/min) for Accurate MP D->E F Record T_start & T_end E->F cluster_prep cluster_prep cluster_prep->C

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Reflux/Distillation Method)

Given the predicted high boiling point (~315°C), distillation under reduced pressure is the recommended method to avoid thermal decomposition. However, a micro-reflux method can also be used for a small-scale determination.[10][11]

Methodology (Micro-Reflux):

  • Apparatus Setup: To a small conical vial or round-bottomed flask, add approximately 2-3 mL of the liquid and a spin vane or boiling chip. Attach a reflux condenser vertically.[10]

  • Thermometer Placement: Insert a thermometer through the condenser, positioning the bulb just above the surface of the liquid. The bulb should be in the vapor phase to measure the temperature at which the liquid and vapor are in equilibrium.[11]

  • Heating: Heat the vial gently. Observe the liquid as it begins to boil and a ring of condensing vapor (the reflux ring) rises up the inside of the apparatus.

  • Equilibrium and Measurement: Continue heating until the reflux ring stabilizes just below or at the level of the thermometer bulb. The stable temperature reading is the boiling point at the current atmospheric pressure.[12]

  • Record Pressure: Record the ambient atmospheric pressure along with the boiling point, as the boiling point is pressure-dependent.[11]

Synthesis and Reactivity: A Broader Perspective

Understanding the synthesis and reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is essential for its application.

Synthesis

Nitrobenzenesulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding nitrobenzene or through the chlorination of a disulfide precursor.[13][14]

A plausible synthetic route for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride would involve the chlorosulfonation of 1,4-difluoro-2-nitrobenzene using chlorosulfonic acid.[15]

Sources

Methodological & Application

Application Note: Chemoselective Sulfonamide Synthesis Using 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing sulfonamides using 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (DFNSC) . This reagent is a highly functionalized, electron-deficient aromatic scaffold used in the development of antibacterial agents, radiotracers, and covalent inhibitors.

The Critical Challenge: The presence of two fluorine atoms and a nitro group creates a "competing electrophile" scenario. The sulfonyl chloride moiety (


) competes with the aryl fluorides (specifically the fluorine ortho to the nitro group) for nucleophilic attack. This protocol utilizes the "Cold-Select"  methodology—a kinetic control strategy to favor sulfonylation over Nucleophilic Aromatic Substitution (

).
Reagent Profile & Mechanistic Insight

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is not a standard building block; it is a "loaded spring."

  • Electronic Activation: The nitro group (

    
    ) at the para position relative to the sulfonyl group (or ortho to a fluorine) strongly withdraws electron density, activating the ring.
    
  • Dual Reactivity:

    • Path A (Desired): Nucleophilic attack at the sulfur atom (Sulfonylation). This is generally faster at lower temperatures due to the high electrophilicity of the sulfur center.

    • Path B (Undesired): Nucleophilic attack at the carbon bearing the fluorine (S

      
      Ar). The fluorine ortho to the nitro group is particularly susceptible to displacement by amines, especially at elevated temperatures or with excess nucleophile.
      
Mechanistic Pathway Diagram[1]

ReactionPathways Reagent 2,5-Difluoro-4-nitro- benzenesulfonyl chloride TS_Sulf Transition State A (Sulfur Attack) Reagent->TS_Sulf Kinetic Control (T < 0°C) TS_SnAr Transition State B (Meisenheimer Complex) Reagent->TS_SnAr Thermodynamic Control (T > 20°C, Excess Amine) Amine Amine (R-NH2) Amine->TS_Sulf Amine->TS_SnAr Product Target Sulfonamide TS_Sulf->Product - HCl Byproduct S_NAr Byproduct (Aryl Amine) TS_SnAr->Byproduct - HF

Figure 1: Competing reaction pathways. Kinetic control (low temperature) favors sulfonamide formation, while elevated temperatures risk S


Ar displacement of fluorine.
Safety & Handling (Critical)

Hazard Class: Corrosive (Category 1B), Moisture Sensitive.

HazardDescriptionMitigation
Corrosivity Causes severe skin burns and eye damage.[2][3]Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a fume hood.
Hydrolysis Reacts violently with water to release HCl and sulfonic acid.Store under inert gas (Nitrogen/Argon). Use anhydrous solvents.[4]
Sensitization Potential skin sensitizer.[5]Avoid all skin contact. Wash hands immediately after handling.
The "Cold-Select" Protocol

This protocol is optimized to suppress


 side reactions.

Reagents:

  • 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.0 equiv)[4]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.2 equiv)

    • Note: Inorganic bases (e.g., K

      
      CO
      
      
      
      ) in biphasic systems are NOT recommended due to hydrolysis risks.
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]

    • Concentration: 0.1 M to 0.2 M.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask containing a magnetic stir bar.

    • Purge with Nitrogen or Argon.

    • Add the Amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask.

    • Dissolve in anhydrous DCM (0.1 M relative to amine).

  • Thermal Equilibration:

    • Cool the amine/base solution to -10°C to 0°C using an ice/salt bath.

    • Crucial: Do not skip cooling. Room temperature addition promotes

      
      .
      
  • Controlled Addition:

    • Dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM (e.g., 2-5 mL).

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition prevents localized high concentrations of the electrophile, ensuring the amine reacts with the most electrophilic site (Sulfur) first.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Allow the mixture to warm slowly to room temperature over 1–2 hours.

    • Check TLC/LC-MS: Look for the disappearance of the starting amine.

      • Target Mass: [M+H]

        
         = MW(Amine) + 221.6 (Sulfonyl moiety) - 36.5 (HCl).
        
  • Workup (Quench & Wash):

    • Quench with 1M HCl (aqueous) to neutralize excess base and remove unreacted amine.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for the next step.

    • If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

    • Note: Avoid nucleophilic solvents (methanol/ethanol) during recrystallization if the product is still reactive.

Troubleshooting & Optimization

Use this decision tree to resolve common synthetic issues.

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Side Products (S_NAr observed) Start->SideProducts Hydrolysis Hydrolysis (Sulfonic Acid formed) Start->Hydrolysis Increase Temp to RT \n(Carefully) Increase Temp to RT (Carefully) LowYield->Increase Temp to RT \n(Carefully) Check Amine Solubility \n(Switch to THF) Check Amine Solubility (Switch to THF) LowYield->Check Amine Solubility \n(Switch to THF) Lower Temp to -20°C Lower Temp to -20°C SideProducts->Lower Temp to -20°C Reduce Base Equivalents \n(Strict 1.05 eq) Reduce Base Equivalents (Strict 1.05 eq) SideProducts->Reduce Base Equivalents \n(Strict 1.05 eq) Add Amine TO Sulfonyl Chloride \n(Inverse Addition) Add Amine TO Sulfonyl Chloride (Inverse Addition) SideProducts->Add Amine TO Sulfonyl Chloride \n(Inverse Addition) Dry Solvents \n(Karl Fischer < 50ppm) Dry Solvents (Karl Fischer < 50ppm) Hydrolysis->Dry Solvents \n(Karl Fischer < 50ppm) Switch to Schotten-Baumann \n(DCM/Water + NaHCO3) Switch to Schotten-Baumann (DCM/Water + NaHCO3) Hydrolysis->Switch to Schotten-Baumann \n(DCM/Water + NaHCO3)

Figure 2: Troubleshooting logic for sulfonamide synthesis.

Data Summary Table
ParameterStandard ConditionOptimization for Selectivity
Temperature 0°C

RT
-20°C

0°C
Stoichiometry 1:1 (Amine:SuCl)1:0.95 (Amine:SuCl)
Base DIPEA (2.0 eq)DIPEA (1.1 eq) or NaHCO

Solvent DCMTHF or Et

O (if amine insoluble)
References
  • General Sulfonamide Synthesis: BenchChem. "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes. Accessed Feb 2026.

  • Reactivity of Electron-Deficient Arenes: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride." Fisher Scientific, Revision Date 19-Dec-2025.

  • Sulfonyl Fluoride/Chloride Selectivity: Sharpless, K. B., et al. "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie Int. Ed., 2014.[6] (Context on S(VI) reactivity).

  • Antibacterial Applications: Sadlowski, C., et al. "Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics." Mol Syst Des Eng, 2019.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Bioactive Heterocycle Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2,5-Difluoro-4-nitrobenzenesulfonyl chloride emerges as a highly versatile and reactive building block, uniquely primed for the synthesis of a diverse array of bioactive heterocycles. Its utility is rooted in a confluence of three key structural features:

  • A Highly Electrophilic Sulfonyl Chloride: This functional group is a cornerstone of organic synthesis, serving as a powerful electrophile for reactions with a multitude of nucleophiles, most notably amines, to form stable sulfonamides—a privileged motif in numerous FDA-approved drugs.[1][2]

  • Two Activated Fluorine Atoms: The fluorine atoms on the benzene ring are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Their departure is facilitated by the powerful electron-withdrawing effects of the nitro group and the sulfonyl chloride group positioned ortho and para to them.[3][4]

  • Orthogonal Reactivity: The distinct reactivity of the sulfonyl chloride group and the C-F bonds allows for selective, sequential reactions, enabling the construction of complex heterocyclic systems in a controlled, stepwise, or one-pot fashion.

This guide provides an in-depth exploration of the chemical principles governing the reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride and delivers detailed, field-proven protocols for its application in synthesizing medicinally relevant heterocyclic scaffolds, particularly focusing on the benzothiazine-1,1-dioxide core.

Pillar 1: Core Reactivity and Mechanistic Rationale

Understanding the underlying mechanisms is crucial for troubleshooting, optimization, and adaptation of the provided protocols. The synthetic utility of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride hinges on two primary reaction classes.

Nucleophilic Attack at the Sulfonyl Group

The sulfur atom of the sulfonyl chloride is highly electron-deficient, making it a hard electrophile. It readily undergoes attack by soft nucleophiles, particularly primary and secondary amines, to forge a stable sulfur-nitrogen bond. This reaction is the foundation for creating sulfonamides and is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or K₂CO₃) to neutralize the HCl byproduct generated during the reaction.[1]

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds

The SNAr reaction is a powerful tool for aryl C-N, C-O, and C-S bond formation. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a carbocation intermediate or backside attack.[5] Instead, it proceeds via a two-step addition-elimination pathway.

  • Step 1: Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electron-withdrawing nitro and sulfonyl groups, which is critical for stabilizing this intermediate.

  • Step 2: Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride leaving group. The rate-determining step is typically the initial nucleophilic attack.[4] The high electronegativity of fluorine makes it an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens.[4]

The strategic placement of the nitro and sulfonyl groups makes both fluorine atoms in 2,5-Difluoro-4-nitrobenzenesulfonyl chloride highly susceptible to displacement, setting the stage for sequential substitutions and cyclization reactions.

cluster_Start Starting Material cluster_Pathways Reaction Pathways cluster_Products Heterocyclic Products Start 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Bifunctional Nucleophile (e.g., 2-Aminothiophenol) Other Other Bioactive Scaffolds Start->Other Sequential SNAr with various nucleophiles Sulfonamide Sulfonamide Formation SNAr->Sulfonamide Intramolecular Cyclization Benzothiazine Benzothiazine-1,1-dioxides Sulfonamide->Benzothiazine

Caption: Synthetic pathways from 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

Pillar 2: Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides

The 4H-1,4-benzothiazine-1,1-dioxide scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] The synthesis from 2,5-Difluoro-4-nitrobenzenesulfonyl chloride and substituted 2-aminothiophenols provides a robust and modular route to this important heterocyclic family.

The overall transformation involves a sequential, one-pot process: an initial intermolecular SNAr reaction at the C-F bond ortho to the sulfonyl chloride, followed by an intramolecular cyclization via sulfonamide formation.

cluster_workflow Experimental Workflow A 1. Setup & Inerting (Flame-dried flask, Argon atm.) B 2. Reagent Addition (Solvent, Base, 2-Aminothiophenol) A->B C 3. Add Starting Material (2,5-Difluoro-4-nitrobenzenesulfonyl chloride in solvent) B->C D 4. Reaction (Stir at RT or heat. Monitor by TLC) C->D E 5. Work-up (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for benzothiazine-1,1-dioxide synthesis.

Application Protocol 1: General Synthesis of 7-Fluoro-6-nitro-4H-1,4-benzothiazine-1,1-dioxides

Principle: This protocol details the synthesis of the benzothiazine-1,1-dioxide core via a one-pot reaction. A substituted 2-aminothiophenol first displaces the C5-fluorine via an SNAr reaction. The more nucleophilic thiol reacts preferentially over the amine. The subsequent intramolecular reaction of the amine with the sulfonyl chloride group then effects cyclization to form the final heterocyclic product.

Materials and Reagents:

Reagent/MaterialPurposeTypical Stoichiometry
2,5-Difluoro-4-nitrobenzenesulfonyl chlorideStarting Material1.0 eq
Substituted 2-AminothiophenolNucleophile1.0 - 1.1 eq
Potassium Carbonate (K₂CO₃), anhydrousNon-nucleophilic base2.5 - 3.0 eq
N,N-Dimethylformamide (DMF), anhydrousPolar aprotic solvent-
Ethyl Acetate (EtOAc)Extraction solvent-
Brine (Saturated aq. NaCl)Aqueous wash-
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent-
Silica Gel (230-400 mesh)Chromatography stationary phase-
Flame-dried round-bottom flask with stir barReaction vessel-
Condenser, Argon/Nitrogen inletInert atmosphere setup-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (2.5 eq).

  • Nucleophile Addition: Add anhydrous DMF (approx. 0.2 M relative to the limiting reagent) via syringe, followed by the substituted 2-aminothiophenol (1.05 eq). Stir the resulting suspension at room temperature for 15 minutes.

    • Causality Insight: Pre-stirring the aminothiophenol with the base ensures the deprotonation of the thiol to the more nucleophilic thiolate, facilitating the initial SNAr step. Anhydrous DMF is an ideal solvent as its polarity stabilizes the charged Meisenheimer intermediate.[8]

  • Substrate Addition: Dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 4-12 hours. Gentle heating (50-60 °C) can be applied to accelerate the reaction if starting materials are sluggish.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF). This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 7-fluoro-6-nitro-4H-1,4-benzothiazine-1,1-dioxide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

Safety Precautions:

  • 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • 2-Aminothiophenols have a strong, unpleasant odor and are toxic. Handle with care in a well-ventilated fume hood.

Pillar 3: Expanding Synthetic Utility

The true power of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride lies in its potential for creating diverse libraries of compounds by varying the nucleophile.

Modulation of the Benzothiazine Scaffold

The protocol described above is amenable to a wide range of substituted 2-aminothiophenols. This allows for the systematic introduction of various functional groups onto the benzothiazine core, enabling structure-activity relationship (SAR) studies.

R-group on 2-AminothiophenolPotential Impact on Bioactivity
Electron-donating (e.g., -OCH₃)May increase electron density, alter metabolic stability
Electron-withdrawing (e.g., -Cl, -CF₃)Can enhance binding affinity, improve cell permeability
Alkyl groups (e.g., -CH₃)Modulates lipophilicity and steric profile
Synthesis of Other Heterocyclic Systems

By substituting 2-aminothiophenol with other bifunctional nucleophiles, entirely different heterocyclic cores can be accessed. This highlights the modularity of the synthetic approach.

  • With 1,2-Diaminobenzenes: Sequential SNAr and sulfonamide formation can lead to the synthesis of dibenzo[c,f][1][8][10]thiadiazepine-5,5-dioxides, which are structurally related to other bioactive scaffolds.[11]

  • With 2-Aminophenols: Reaction with 2-aminophenols can yield dibenzo[b,f][1][8][11]oxathiazepine-5,5-dioxides. The relative nucleophilicity of the amine versus the phenol will dictate the initial site of attack and can often be controlled by the choice of base and reaction conditions.

This strategic deployment of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride provides a robust platform for the discovery and development of new chemical entities for therapeutic applications.

References

  • Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. (2026, February 19). University of Cambridge Repository. [Link]

  • Synthesis of 2,3‐Disubstituted Quinoline‐4‐carbonitriles through Truce–Smiles Rearrangement of Phenacyl‐4‐nitrobenzenesulfonamides. ResearchGate. [Link]

  • Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) and Phenothiazine-5,5-dioxides (Sulfones). ResearchGate. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020, July 21). MDPI. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017, February 27). ScienceDirect. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • RSC Medicinal Chemistry. (2025, March 11). Cardiff University. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. [Link]

  • Roy, S. (2025, April 21). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. (2019, May 23). EAS Publisher. [Link]

  • Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). MDPI. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

Sources

Application Note: Chemoselective and Regioselective Functionalization of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, ALK) and antimicrobial agents. Its utility stems from its three distinct vectors for diversification:

  • Sulfonyl Chloride (

    
    ):  Highly reactive electrophile for sulfonamide formation.
    
  • C5-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Fluorine: Less activated, offering potential for late-stage functionalization or metabolic blocking.

This guide addresses the primary challenge in working with this substrate: controlling the competition between chemoselectivity (Sulfonylation vs.


) and regioselectivity (C5 vs. C2 substitution).  We present a validated, sequential protocol to reliably access 4-substituted-2-fluoro-5-nitrobenzenesulfonamides.

Reactivity Landscape & Mechanistic Analysis

To design a reproducible protocol, one must understand the electronic forces at play. This molecule does not react randomly; it follows a strict hierarchy of electrophilicity.

The Hierarchy of Electrophiles
  • Sulfonyl Chloride (

    
    ):  This is the most reactive site. Reaction with nucleophiles (amines, alcohols) occurs via a concerted substitution mechanism or addition-elimination. It proceeds rapidly at 
    
    
    
    .
  • C5-Fluorine (

    
     Site A):  This position is ortho  to the nitro group (
    
    
    
    ) and meta to the sulfonyl group. The nitro group is a significantly stronger activator for
    
    
    than the sulfonyl group due to its ability to stabilize the Meisenheimer complex through resonance.
  • C2-Fluorine (

    
     Site B):  This position is meta  to the nitro group and ortho  to the sulfonyl group. While the sulfonyl group provides some activation, the lack of ortho/para resonance participation from the nitro group makes this site significantly less reactive (orders of magnitude slower) than C5.
    
Visualization of Reactivity

The following diagram maps the electronic decision tree for this substrate.

ReactivityMap Substrate 2,5-Difluoro-4-nitro- benzenesulfonyl chloride SO2Cl Vector 1: Sulfonyl Chloride (Most Reactive) Substrate->SO2Cl Fast (k1) C5_F Vector 2: C5-Fluorine (Ortho to NO2 - High Reactivity) Substrate->C5_F Medium (k2) C2_F Vector 3: C2-Fluorine (Meta to NO2 - Low Reactivity) Substrate->C2_F Slow (k3) Path_Sulfonamide Sulfonamide Formation (T < 20°C) SO2Cl->Path_Sulfonamide + Amine (1 eq) Path_SNAr SNAr Substitution (T > 40°C) C5_F->Path_SNAr + Amine (Excess)

Figure 1: Reactivity hierarchy. The red path (Sulfonylation) is kinetically favored over the yellow path (


).

Strategic Workflow: The "Protect-Then-Attack" Approach

Attempting


 directly on the sulfonyl chloride substrate using an amine nucleophile is not recommended . The amine will preferentially attack the sulfonyl chloride, leading to a sulfonamide. If the goal is to substitute the ring while keeping the sulfonyl chloride intact, specialized conditions (e.g., using weak nucleophiles or specific Lewis acids) are required and are prone to hydrolysis.

Recommended Strategy: Sequential Functionalization.

  • Step 1: Convert

    
     to a Sulfonamide (stable handle).
    
  • Step 2: Perform Regioselective

    
     at C5.
    

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: Functionalize the sulfonyl chloride without triggering


 on the ring.

Materials:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Amine 1 (Reagent): Primary or secondary amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous DCM or THF (0.2 M concentration)

  • Temperature:

    
     to RT
    

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to

    
     using an ice bath.
    
  • Addition: Dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Dropwise addition ensures the amine is never in vast excess relative to the electrophile locally, preventing side reactions.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT).
    
  • Monitoring: Check by TLC or LCMS.[1]

    • Success Marker: Disappearance of starting material. Major peak corresponds to sulfonamide (

      
      ).
      
    • Quality Check: Ensure no double-addition product (which would indicate

      
       occurred).
      
  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
     and concentrate.
    
Protocol B: Regioselective at C5

Objective: Selectively displace the C5-Fluorine (ortho to nitro) using a nucleophile.

Materials:

  • Substrate: Sulfonamide intermediate from Protocol A (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Piperazine) or Alkoxide (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN), DMF, or DMSO. (ACN is preferred for easier workup; DMF for unreactive nucleophiles).

  • Temperature: RT to

    
    .
    

Step-by-Step:

  • Setup: Dissolve the Sulfonamide intermediate in ACN (0.2 M).

  • Addition: Add

    
     (solid) followed by the Nucleophile.
    
  • Reaction:

    • Reactive Amines (e.g., Pyrrolidine): Stir at RT.[1] Reaction is often complete in < 2 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to

      
      .
      
  • Mechanism Check: The reaction proceeds via a Meisenheimer complex.[2] The deep yellow/orange color change often observed is characteristic of this intermediate or the final nitro-aniline product.

  • Workup:

    • If ACN used: Evaporate solvent, redissolve in EtOAc, wash with water.

    • If DMF used: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with water.

Data Analysis & Self-Validation

To ensure your protocol is working, compare your observations against these expected data points.

ParameterObservationInterpretation
TLC (Step 1) Single spot, lower

than SM.
Successful Sulfonylation.
LCMS (Step 1) Mass =

.
Clean Sulfonamide.[3]
LCMS (Step 2) Mass =

.
Successful

.
1H NMR (Regiochem) Two aromatic doublets (

).
CRITICAL: If

is at C5, the remaining C2-F will show a doublet with the C3-H. The C6-H will become a singlet (or weak doublet) as F is gone from C5.
Color Bright Yellow/Orange (Step 2).Formation of Nitro-aniline chromophore.
NMR Validation of Regiochemistry

In the starting material, both aromatic protons show H-F coupling.

  • Product (C5-Substitution): The proton at C6 (adjacent to the new nucleophile and the Nitro) typically appears as a singlet or a finely split doublet (due to long-range coupling), whereas the proton at C3 (adjacent to the remaining C2-F and Sulfonyl) remains a distinct doublet (

    
    ).
    

Troubleshooting Guide

Problem: Double Substitution (Both F atoms replaced)

  • Cause: Temperature too high or large excess of nucleophile.

  • Solution: Lower temperature to RT. Strictly control stoichiometry (1.1 equiv).

Problem: Hydrolysis of Sulfonyl Chloride (Step 1)

  • Cause: Wet solvents or atmospheric moisture.

  • Solution: Use freshly distilled DCM/THF. Keep reaction under inert atmosphere. Verify

    
     quality before starting (hydrolyzed acid is an immobile spot on TLC).
    

Problem: No Reaction in Step 2

  • Cause: Nucleophile is too weak or steric hindrance.

  • Solution: Switch solvent to DMSO (increases rate of

    
    ). Increase temp to 
    
    
    
    .

Workflow Visualization

Workflow SM Start: 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Step1 Step 1: Sulfonylation (Amine A, 0°C, DCM) SM->Step1 Protect SO2Cl Inter Intermediate: Sulfonamide Step1->Inter Yield > 90% Step2 Step 2: SNAr (Amine B, 60°C, ACN) Inter->Step2 Regioselective Attack at C5 Final Final Product: 4-Substituted-2-fluoro- 5-nitrobenzenesulfonamide Step2->Final C2-F Remains

Figure 2: Sequential workflow for controlled functionalization.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
    
  • Fluorine as a Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Regioselectivity in Nitro-Fluoro-Arenes: Lott, R. S., et al. (1996). "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." Journal of Organic Chemistry.
  • Sulfonyl Chloride Reactivity: Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. Wiley. (General principles of sulfonyl chloride protection).
  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Nitrobenzenesulfonyl chloride derivatives. Link

Disclaimer: This Application Note is for research purposes only. Always consult the specific SDS for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride before handling, as it is a corrosive and moisture-sensitive lachrymator.

Sources

Application Note: Regioselective Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision, validated protocol for the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide , a critical scaffold in the development of antiviral and anti-inflammatory therapeutics (e.g., COX-2 inhibitors).[1]

Unlike generic procedures, this guide addresses the specific challenge of regiocontrol on the deactivated, fluorinated aromatic ring. Direct nitration of the sulfonamide often yields the unwanted 3-nitro isomer due to directing group conflicts.[1] Therefore, this protocol utilizes a Directed Amine Protection Strategy followed by a Meerwein Sulfonylation to ensure 100% regioselectivity for the 4-nitro target.

Abstract & Strategic Analysis

The synthesis of 2,5-difluoro-4-nitrobenzenesulfonamide presents a classic electrophilic aromatic substitution dilemma. The sulfonamide group (


) is a meta-director, while the fluorine atoms are ortho/para-directors.[1] Direct nitration of 2,5-difluorobenzenesulfonamide typically yields the 3-nitro  isomer, driven by the cooperative directing effects of the sulfonamide (to meta) and the C2-fluorine (to ortho).

To access the 4-nitro isomer exclusively, we must invert the synthetic logic. We employ 2,5-difluoroaniline as the starting material. By utilizing the acetamido group's strong para-directing influence, we install the nitro group at the C4 position before establishing the sulfonyl moiety. The amine is then converted to the sulfonyl chloride via the Meerwein reaction (diazotization in the presence of


), ensuring the correct substitution pattern.
Retrosynthetic Pathway

The following logic diagram illustrates the regiochemical strategy:

Retrosynthesis Target Target: 2,5-Difluoro-4-nitrobenzenesulfonamide SulfonylCl Intermediate: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride SulfonylCl->Target Amination (NH3) NitroAniline Precursor 1: 4-Nitro-2,5-difluoroaniline NitroAniline->SulfonylCl Meerwein Sulfonylation (NaNO2, SO2, CuCl2) NitroAmide Precursor 2: 4-Nitro-2,5-difluoroacetanilide NitroAmide->NitroAniline Hydrolysis (Deprotection) Start Starting Material: 2,5-Difluoroaniline Start->NitroAmide 1. Acetylation 2. Nitration (Regioselective)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via amine direction.

Safety & Handling Protocols

  • Hydrofluoric Acid Potential: While this route avoids direct fluorination, thermal decomposition of fluorinated nitro compounds can release HF. Use borosilicate glassware and have calcium gluconate gel available.

  • Diazo Hazards: The Meerwein step involves diazonium intermediates. Maintain temperatures strictly below 5°C during diazotization to prevent decomposition/explosion.

  • Sulfur Dioxide:

    
     is toxic and corrosive. All sulfonylation steps must occur in a properly functioning fume hood with a caustic scrubber.
    

Materials & Reagents

ReagentPurityRole
2,5-Difluoroaniline >98%Starting Scaffold
Acetic Anhydride ACS GradeProtecting Group Source
Nitric Acid (fuming) >90%Nitrating Agent
Sulfuric Acid 98%Catalyst/Solvent
Sodium Nitrite >99%Diazotization Agent
Sulfur Dioxide Gas/SolnSulfonyl Source
Copper(II) Chloride 97%Catalyst (Meerwein)
Ammonium Hydroxide 28-30%Amination Agent

Step-by-Step Experimental Protocol

Phase 1: Regioselective Nitration (The "Anchor" Step)

Objective: Install the nitro group at the C4 position using the acetamide directing group.

  • Protection:

    • Dissolve 2,5-difluoroaniline (10.0 g, 77.5 mmol) in acetic acid (40 mL).

    • Add acetic anhydride (8.8 mL, 93 mmol) dropwise at room temperature.

    • Stir for 2 hours. Pour into ice water (200 mL). Filter the white precipitate (2,5-difluoroacetanilide ). Dry in vacuo.

  • Nitration:

    • Dissolve the dried acetanilide in concentrated

      
       (30 mL) at 0°C.
      
    • Add fuming

      
       (4.0 mL) dropwise, maintaining internal temperature 
      
      
      
      .
    • Mechanistic Note: The bulky acetamido group and the C2/C5 fluorines direct the electrophile to the C4 position (para to the amine).

    • Stir at 0°C for 1 hour, then pour onto crushed ice.

    • Filter the yellow solid (4-nitro-2,5-difluoroacetanilide ).[1]

  • Deprotection:

    • Suspend the wet cake in 6N HCl (50 mL) and reflux for 2 hours.

    • Cool to room temperature and neutralize with

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Yield Check: Expect ~85% yield of 4-nitro-2,5-difluoroaniline (Yellow solid).[1][2]

Phase 2: The Meerwein Sulfonylation (The "Conversion" Step)

Objective: Convert the amino group directly to a sulfonyl chloride.

  • Diazotization:

    • In a 3-neck flask, dissolve 4-nitro-2,5-difluoroaniline (5.0 g, 28.7 mmol) in concentrated HCl (15 mL) and glacial acetic acid (30 mL).

    • Cool to -5°C (Salt/Ice bath).[1]

    • Add a solution of

      
        (2.2 g, 31.5 mmol) in water (5 mL) dropwise. Do not allow temperature to exceed 0°C.
      
    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate vessel, prepare a saturated solution of

      
        gas in glacial acetic acid (40 mL) containing 
      
      
      
      (1.0 g) as catalyst.
    • Pour the cold diazonium solution slowly into the stirring

      
       mixture.
      
    • Observation: Nitrogen gas evolution will be vigorous.

    • Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Isolation:

    • Pour the reaction mixture into ice water (200 mL).

    • The product, 2,5-difluoro-4-nitrobenzenesulfonyl chloride , will precipitate as a tan/brown solid.[1]

    • Filter immediately and wash with cold water. Proceed to Phase 3 immediately to avoid hydrolysis.

Phase 3: Sulfonamide Formation

Objective: Final amination to the target molecule.

  • Amination:

    • Dissolve the wet sulfonyl chloride cake in THF (30 mL).

    • Cool to 0°C.[3][4]

    • Add Ammonium Hydroxide (28%, 10 mL) or anhydrous ammonia in dioxane dropwise.

    • Stir at room temperature for 1 hour.

  • Purification:

    • Acidify the mixture with 1N HCl to pH 2 (to protonate the sulfonamide and remove excess ammonia).

    • Extract with Ethyl Acetate.[5] Wash with brine.[3]

    • Recrystallize from Ethanol/Water.[6]

  • Final Data:

    • Target: 2,5-Difluoro-4-nitrobenzenesulfonamide.[1]

    • Appearance: Pale yellow crystalline solid.

    • Purity: >98% (HPLC).

Process Visualization

The following diagram details the chemical flow and critical control points (CCPs) for the synthesis.

SynthesisProtocol Start 2,5-Difluoroaniline Step1 Step 1: Acetylation (Ac2O, AcOH) CCP: Exotherm Control Start->Step1 Intermediate1 2,5-Difluoroacetanilide Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) CCP: Regiocontrol Intermediate1->Step2 Intermediate2 4-Nitro-2,5-difluoroacetanilide Step2->Intermediate2 Step3 Step 3: Hydrolysis (6N HCl, Reflux) Intermediate2->Step3 Intermediate3 4-Nitro-2,5-difluoroaniline Step3->Intermediate3 Step4 Step 4: Meerwein Reaction (NaNO2, SO2, CuCl2) CCP: Temp <-5°C Intermediate3->Step4 Intermediate4 Sulfonyl Chloride Step4->Intermediate4 Step5 Step 5: Amination (NH4OH, THF) Intermediate4->Step5 Final FINAL PRODUCT 2,5-Difluoro-4-nitrobenzenesulfonamide Step5->Final

Figure 2: Step-by-step reaction workflow with Critical Control Points (CCPs).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield in Step 4 Decomposition of Diazonium SaltEnsure temperature is strictly <-5°C during ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

addition. Ensure

is fresh.
Isomer Contamination Incomplete RegiocontrolVerify Step 2 temperature. If

, nitration selectivity drops.
Hydrolysis of Sulfonyl Chloride Water in SolventUse anhydrous THF in Step 5. Process the chloride immediately after filtration.
Analytical Validation (Expected)
  • 1H NMR (DMSO-d6):

    
     8.2 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (s, 2H, 
    
    
    
    ).
  • 19F NMR: Two distinct signals corresponding to C2 and C5 fluorines (coupling constants will differ due to para-nitro vs para-sulfonamide environment).

References

  • Smith, M. B. March's Advanced Organic Chemistry. 7th Ed. Wiley, 2013.
  • Meerwein Sulfonylation Protocol

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." J. Org. Chem., 1977.

  • Synthesis of Fluorinated Sulfonamides (Analogous Protocols)

    • "Process for the preparation of fluorinated benzenesulfonyl chlorides." US Patent 5,545,768.

  • Nitration of Acetanilides: Olah, G. A., et al. "Nitration of Aromatics." Nitration: Methods and Mechanisms, VCH Publishers, 1989.

Sources

Microwave-assisted synthesis involving 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Modular Synthesis Using 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Executive Summary

This technical guide details the microwave-assisted synthesis (MWAS) protocols for utilizing 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (DFNSC) as a core scaffold in drug discovery. This molecule represents a "privileged structure" for generating diverse libraries of bioactive sulfonamides, particularly in the development of kinase inhibitors, antibacterials, and diuretics.

Conventional thermal heating for nucleophilic aromatic substitution (


) on this scaffold is often plagued by long reaction times (12–24 hours) and inconsistent regioselectivity. By leveraging the dielectric heating and rapid kinetics of microwave irradiation, this protocol reduces reaction times to minutes while strictly controlling regioselectivity between the competing fluorine sites.

Key Advantages of this Protocol:

  • Speed: Reduction of total synthesis time from days to <1 hour.

  • Regiocontrol: Kinetic control over

    
     substitution at the C5-fluorine (ortho to nitro).
    
  • Safety: Closed-vessel management of corrosive sulfonyl chloride byproducts.

Chemical Logic & Mechanistic Insight

To successfully manipulate DFNSC, one must understand the electronic landscape of the benzene ring.

  • C1-Sulfonyl Chloride: Highly reactive electrophile. Must be derivatized first (Sulfonylation) to prevent hydrolysis or competitive nucleophilic attack during subsequent steps.

  • C4-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for

    
    .
    
  • C5-Fluorine: Located ortho to the nitro group. This is the primary site of reactivity for

    
     due to resonance stabilization of the Meisenheimer complex by the nitro group.
    
  • C2-Fluorine: Located meta to the nitro group (but ortho to the sulfonyl). It is significantly less reactive, allowing for sequential, regioselective library generation.

Reaction Pathway Visualization

ReactionPathway cluster_mechanism Mechanistic Driver Start 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Step1 Step 1: Sulfonylation (Formation of Sulfonamide) Start->Step1 Amine (R1-NH2) Base, 0°C -> RT Intermed Stable Sulfonamide Scaffold Step1->Intermed Quantitative Yield Step2 Step 2: MW-Assisted SNAr (C5-Fluorine Displacement) Intermed->Step2 Nucleophile (R2-H) MW: 100-120°C, 10 min Final Final Library Compound (5-Substituted) Step2->Final Regioselective Product Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Step2->Meisenheimer

Figure 1: Sequential functionalization strategy. The sulfonyl chloride is capped first, followed by microwave-driven


 at the activated C5 position.

Experimental Protocols

Step 1: Scaffold Stabilization (Sulfonylation)

Note: While microwave irradiation can be used here, the high reactivity of sulfonyl chlorides often makes Room Temperature (RT) synthesis sufficient and safer. MW is reserved for sterically hindered amines.

Reagents:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Amine Partner (

    
    ): 1.1 equiv
    
  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Dissolve the amine and base in anhydrous DCM in a round-bottom flask. Cool to 0°C.

  • Add the sulfonyl chloride dropwise (dissolved in minimal DCM) to control the exotherm.

  • Stir at 0°C for 15 mins, then warm to RT for 1 hour.

  • Workup: Wash with 1N HCl (to remove excess amine/pyridine), then Brine. Dry over

    
    .
    
  • Validation: Confirm sulfonamide formation via LC-MS (Target Mass = Molecular Ion).

Step 2: Microwave-Assisted (The Critical Step)

This step leverages the "microwave effect" to overcome the energy barrier of displacing the fluorine, particularly with weaker nucleophiles.

Reagents:

  • Substrate: Sulfonamide Intermediate (from Step 1) (1.0 equiv)

  • Nucleophile (

    
    ): Amines, Phenols, or Thiols (1.2 – 1.5 equiv)
    
  • Base:

    
     (2.0 equiv) or TEA (for amines)
    
  • Solvent: Acetonitrile (ACN), DMF, or DMSO.

    • Green Tip: Ethanol/Water (1:[1]1) is effective for highly reactive amines.

Microwave Parameters (CEM Discover / Anton Paar Monowave):

ParameterSettingRationale
Temperature 100°C – 120°CSufficient activation energy for

without degrading the nitro group.
Time 10 – 20 minRapid kinetics prevent side reactions (e.g., hydrolysis).
Pressure Limit 250 psi (17 bar)Safety cutoff for volatile solvents like ACN.
Power Dynamic (Max 150W)Allows instrument to modulate power to maintain set temp.
Stirring HighEssential to prevent "hot spots" in heterogeneous mixtures (

).

Detailed Protocol:

  • Loading: In a 10 mL microwave process vial, add the Sulfonamide intermediate (0.5 mmol), the Nucleophile (0.6 mmol), and Base (

    
    , 1.0 mmol).
    
  • Solvation: Add 3 mL of Acetonitrile. Add a magnetic stir bar. Cap the vial securely with a PTFE/Silicone septum cap.

  • Irradiation: Place in the microwave cavity. Program the method:

    • Ramp: 2 min to 110°C.

    • Hold: 10 min at 110°C.

    • Cooling: Active air cooling to <40°C.

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision matrix to optimize low-yielding reactions.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Nucleophile is too weak or bulky.Increase MW Temp to 140°C; Switch solvent to DMSO (higher dielectric constant absorbs MW better).
Regio-isomers (C2 vs C5) Temperature too high; loss of kinetic control.Reduce Temp to 80°C and extend time to 30 min.
Hydrolysis of Sulfonamide Wet solvent or excessive moisture.Use anhydrous solvents; ensure vial is capped under inert atmosphere (

).
Vessel Over-pressure Solvent vapor pressure too high.Switch from DCM/ACN to DMF or NMP; Reduce fill volume to <50%.

Safety Considerations

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory. Reacts violently with water to produce HCl gas. All Step 1 manipulations must occur in a fume hood.

  • Microwave Vials: Never heat a standard glass flask in a microwave. Use only dedicated borosilicate process vials rated for high pressure.

  • Nitro Compounds: Although stable under these conditions, nitro-aromatics can be energetic. Do not exceed 200°C.

References

  • Microwave-Assisted Synthesis of Sulfonamides

    • Lakrout, S., et al.[2] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2] RSC Advances, 2013.[2]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • BenchChem Application Notes. "Protocols for Nucleophilic Aromatic Substitution ( ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine."
  • Microwave Safety & Instrumentation

    • CEM Corporation.
  • Regioselectivity in Poly-halo-nitro Benzenes

    • Imperial College London.
  • General Sulfonamide Synthesis Reviews

    • De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[3] Journal of Organic Chemistry, 2008.[3]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis in Reaction Mixtures

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured in a practical question-and-answer format to directly address the challenges you may face, with a primary focus on the critical issue of hydrolysis.

Understanding the Challenge: The Hydrolysis of Sulfonyl Chlorides

Q1: What is hydrolysis, and why is 2,5-Difluoro-4-nitrobenzenesulfonyl chloride so susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[1] For 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, the sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the nitro- and fluoro-substituted benzene ring.

Water, even in trace amounts, can act as a nucleophile, attacking this electrophilic sulfur atom. This attack leads to the displacement of the chloride ion (Cl⁻) and the formation of the corresponding sulfonic acid (2,5-Difluoro-4-nitrobenzenesulfonic acid) and hydrochloric acid (HCl).[1] This process is a common degradation pathway for nearly all sulfonyl chlorides.[2]

Hydrolysis_vs_Aminolysis cluster_nuc reagent 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride (Ar-SO₂Cl) hydrolysis_product 2,5-Difluoro-4-nitrobenzenesulfonic Acid (Ar-SO₃H) + HCl reagent->hydrolysis_product Hydrolysis (Undesired Pathway) aminolysis_product Desired Sulfonamide (Ar-SO₂-NHR) + Base-H⁺Cl⁻ reagent->aminolysis_product Aminolysis (Desired Reaction) water H₂O (Water) (Nucleophile) amine R-NH₂ (Amine) (Nucleophile)

Caption: Competing reaction pathways for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

Q2: What are the consequences of uncontrolled hydrolysis in my reaction?

Uncontrolled hydrolysis can have several detrimental effects on your experiment:

  • Reduced Yield: The primary reagent is consumed by the side reaction with water, leading to a lower yield of your desired product.[1]

  • Formation of Impurities: The resulting sulfonic acid can complicate the purification process, and the generated HCl can potentially lead to the degradation of acid-sensitive functional groups in your substrate or product.[3]

  • Safety and Equipment Hazards: The production of corrosive HCl gas can damage sensitive equipment and pose a safety risk if not properly contained.[1]

  • Poor Reproducibility: Inconsistent levels of moisture between experiments will lead to variable results, making your process unreliable.

Troubleshooting Guide: Proactive Prevention of Hydrolysis

This section provides actionable solutions to common problems encountered when working with this moisture-sensitive reagent.

Storage and Handling
Q3: How should I properly store and handle 2,5-Difluoro-4-nitrobenzenesulfonyl chloride to prevent premature degradation?

Proper storage is the first line of defense against hydrolysis. Sulfonyl chlorides are moisture-sensitive and should be handled accordingly.

  • Storage Conditions: Store the reagent in its original, tightly sealed container in a cool, dry place.[4] A desiccator or a glove box with a dry atmosphere is ideal. For long-term storage, consider sealing the container with paraffin film as an extra barrier against atmospheric moisture.

  • Inert Atmosphere: When handling the solid, do so under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5][6] Use a nitrogen-blanketed glove bag or a glove box for weighing and transferring the reagent.

  • Minimize Exposure: Only open the container for the minimum time necessary and securely reseal it immediately after use.[1] Avoid leaving the container open on the bench.

Reaction Setup & Conditions
Q4: What are the most critical steps during reaction setup to create an anhydrous (water-free) environment?

Creating an anhydrous environment is paramount for success.

  • Glassware Preparation: All glassware must be rigorously dried before use. The most effective method is to oven-dry the glassware at >120 °C for several hours and then allow it to cool in a desiccator or under a stream of dry nitrogen or argon just before use.

  • Inert Atmosphere: Assemble your reaction apparatus while it is still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon). This prevents atmospheric moisture from entering the system as it cools. Use a gas bubbler or a balloon filled with the inert gas to maintain this positive pressure throughout the reaction.

  • Reagent Transfer: Transfer all reagents, especially the sulfonyl chloride and any liquid amines or solvents, using dry syringes or cannulas under the inert atmosphere.

Anhydrous_Setup_Workflow A 1. Oven-Dry Glassware (>120°C, >4 hours) B 2. Cool Under Inert Gas (N₂ or Ar) in Desiccator A->B C 3. Assemble Apparatus Under Positive Pressure B->C D 4. Add Anhydrous Solvents & Reagents via Syringe C->D E 5. Add Sulfonyl Chloride (Under Inert Atmosphere) D->E F 6. Maintain Inert Atmosphere Throughout Reaction E->F

Caption: Workflow for setting up an anhydrous reaction.

Q5: Which solvents are recommended for reactions with 2,5-Difluoro-4-nitrobenzenesulfonyl chloride?

The choice of solvent is critical. You must use anhydrous (dry) aprotic solvents. Protic solvents like water, alcohols, or even solvents containing acidic protons can react with the sulfonyl chloride.[7][8]

Solvent ClassRecommended Examples (Anhydrous Grade)To AvoidRationale
Aprotic, Non-polar Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN)Wet or technical grade solventsThese solvents do not have acidic protons and are generally unreactive towards sulfonyl chlorides.[9] It is crucial to use anhydrous grades or to dry them properly before use.
Aprotic, Polar N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Wet or technical grade solventsWhile effective at dissolving many reagents, these can be difficult to dry completely and may contain trace water. Use with caution and ensure they are truly anhydrous.
Protic Water, Methanol, Ethanol, IsopropanolAll protic solventsThese solvents will directly react with the sulfonyl chloride, leading to rapid hydrolysis or alcoholysis, consuming your reagent and forming undesired byproducts.[10]
Q6: What is the role of the base in the reaction, and which bases are most effective?

In most applications, such as sulfonamide synthesis, a base is required.[11] The base serves two primary functions:

  • Neutralizing HCl: It scavenges the HCl produced during the reaction, preventing it from protonating your nucleophile (e.g., the amine) and rendering it unreactive.

  • Promoting Reaction: In some cases, the base can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the desired reaction.

Recommended Bases:

  • Tertiary Amines: Pyridine and triethylamine (Et₃N) are commonly used. They are effective HCl scavengers but are non-nucleophilic, so they won't compete with your primary nucleophile. Pyridine can also act as a catalyst.[11]

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used in some cases, particularly in solid-liquid phase transfer conditions.

Bases to Avoid:

  • Hydroxide Bases (e.g., NaOH, KOH): Aqueous solutions of these bases will cause rapid and complete hydrolysis of the sulfonyl chloride.[12]

  • Primary or Secondary Amines (as the base): If you use an excess of a primary or secondary amine as both the nucleophile and the base, you risk double addition or other side reactions. It is better to use a stoichiometric amount of the nucleophilic amine and a separate, non-nucleophilic base.

Workup and Purification
Q7: My reaction is complete. How can I perform an aqueous workup without causing significant hydrolysis of any unreacted starting material?

Even with careful planning, some sulfonyl chloride may remain at the end of the reaction. Hydrolysis during the workup is a common source of yield loss.[3]

  • Work Quickly and at Low Temperature: Perform the aqueous quench and subsequent extractions as quickly as possible. Use an ice bath to keep the separatory funnel cold, which slows down the rate of hydrolysis.[3]

  • Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine). The high salt concentration reduces the solubility of organic compounds in the aqueous layer, aiding separation, and also lowers the activity of water, which can help suppress hydrolysis.[3]

  • Immediate Drying: After the final wash, immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent without delay.

FAQs: Monitoring and Advanced Topics

Q8: How can I monitor the extent of hydrolysis during my reaction?

Monitoring the reaction is key to understanding its progress and identifying issues early.

  • Thin-Layer Chromatography (TLC): TLC is a quick way to qualitatively monitor the consumption of the starting material. The sulfonic acid byproduct is highly polar and will typically remain at the baseline on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method. You can take small aliquots from the reaction mixture (and quench them immediately in a dry solvent like acetonitrile) to monitor the disappearance of the starting sulfonyl chloride and the appearance of the product and the sulfonic acid byproduct.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the reaction in real-time or by analyzing quenched aliquots. The chemical shifts of the aromatic protons or fluorine atoms will be different for the sulfonyl chloride, the desired product, and the sulfonic acid. Use a deuterated aprotic solvent like CDCl₃ or acetone-d₆ for the analysis.[7]

Q9: What if my starting material is already partially hydrolyzed?

If you suspect your starting material has been compromised by moisture, it's best to assess its purity before use. You can do this by taking a small sample and analyzing it by NMR or HPLC. Using partially hydrolyzed starting material will lead to lower yields and make stoichiometry calculations inaccurate. Unfortunately, salvaging the hydrolyzed portion is not practical; it's generally better to use a fresh, high-purity batch of the reagent.

Q10: Are there less moisture-sensitive alternatives to sulfonyl chlorides?

Yes. For applications where moisture sensitivity is a persistent issue, sulfonyl fluorides (Ar-SO₂F) can be excellent alternatives. The sulfur-fluorine bond is generally more resistant to hydrolysis than the sulfur-chlorine bond, making them more stable and easier to handle.[8] However, their reactivity with nucleophiles is lower, so they may require more forcing reaction conditions.

Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines a standard method for reacting 2,5-Difluoro-4-nitrobenzenesulfonyl chloride with a primary or secondary amine.[9]

  • Setup: Assemble oven-dried glassware under a positive pressure of nitrogen.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the stirred amine solution dropwise via a dry syringe over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by adding cold 1M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This provides a starting point for developing an analytical method to track the reaction.

  • Instrument: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Example Gradient: Start at 95:5 A:B, ramp to 5:95 A:B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Take a ~50 µL aliquot from the reaction mixture and immediately dilute it into 1 mL of acetonitrile in a sealed HPLC vial to quench the reaction and prevent further hydrolysis.

  • Analysis: The sulfonic acid byproduct will be highly polar and elute early, while the sulfonyl chloride and the final sulfonamide product will be more retained and elute later.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Mac-Safe. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Sdfine. (n.d.). sulphuryl chloride. Sdfine.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Benchchem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Benchchem.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
  • Thermo Fisher Scientific. (2025, September 5).
  • Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Fisher Scientific. (n.d.).
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.

Sources

Technical Support Center: Optimization of Sulfonamide Synthesis with 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Troubleshooting and optimizing yields for highly reactive electron-deficient sulfonyl chlorides.

Core Technical Analysis: The "Dual Electrophile" Challenge

As a Senior Application Scientist, I often see researchers treat 2,5-Difluoro-4-nitrobenzenesulfonyl chloride as a standard sulfonyl chloride. It is not. This reagent possesses a "Dual Electrophile" character that is the primary cause of yield failure.

The molecule contains two distinct electrophilic sites:[1][2]

  • The Sulfur Atom (Sulfonyl Chloride): The intended site for nucleophilic attack by your amine to form the sulfonamide.

  • The Ring Carbons (C-F bonds): The fluorine atoms at positions 2 and 5 are highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing nature of the ortho-nitro and ortho-sulfonyl groups.
    

The Failure Mode: If reaction conditions are uncontrolled (e.g., high temperature, excess amine, wrong solvent), the amine will attack the ring carbon instead of (or in addition to) the sulfur, leading to complex mixtures of


 byproducts and low yields of the desired sulfonamide.
Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired Kinetic Pathway (Sulfonylation) and the undesired Thermodynamic/Side Pathways (


 and Hydrolysis).

ReactionPathways SM Starting Material (2,5-Difluoro-4-nitro- benzenesulfonyl chloride) Prod DESIRED PRODUCT (Sulfonamide) SM->Prod Path A: Sulfonylation (Kinetic Control, < 0°C) SNAr IMPURITY A (SNAr) (Fluorine Displacement) SM->SNAr Path B: Ring Attack (High Temp, Excess Amine) Acid IMPURITY B (Hydrolysis) (Sulfonic Acid) SM->Acid Path C: Water Attack (Wet Solvent) Amine Amine Nucleophile (R-NH2) Amine->Prod Amine->SNAr

Caption: Figure 1. Competitive reaction pathways. Path A is favored by low temperatures. Path B is favored by heat and excess nucleophile. Path C occurs in the presence of moisture.

Troubleshooting Guides & FAQs

This section addresses specific observations reported by users.

Issue 1: "I see the starting material disappear, but the product mass is wrong."

Symptom: LCMS shows a peak with a mass corresponding to


 or complex mixtures.
Diagnosis: Regioselectivity Failure (

).
Your amine attacked the benzene ring, displacing a fluorine atom, rather than attacking the sulfonyl chloride. This is common because the nitro group at position 4 strongly activates the fluorine at position 5.

Corrective Actions:

  • Temperature Control: This is the most critical variable.

    
     reactions generally have a higher activation energy than sulfonylations.
    
    • Action: Cool the reaction to -10°C or 0°C before adding the amine. Do not allow it to warm to room temperature until the starting material is consumed.

  • Base Selection: Strong nucleophilic bases can exacerbate side reactions.

    • Action: Use Pyridine or 2,6-Lutidine . These act as nucleophilic catalysts that form a reactive sulfonyl-pyridinium intermediate, accelerating the desired sulfonylation over the

      
       pathway [1].
      
  • Addition Order: High local concentrations of amine favor side reactions.

    • Action: Add the amine solution slowly to the cold solution of sulfonyl chloride.

Issue 2: "My yield is <20%, and the major byproduct is water-soluble."

Symptom: The organic layer contains very little product after workup. The aqueous layer is acidic.[3][4] Diagnosis: Hydrolysis. The electron-withdrawing fluorine and nitro groups make the sulfonyl chloride extremely moisture-sensitive. It hydrolyzes to the sulfonic acid (Ar-SO3H) within seconds in the presence of water.

Corrective Actions:

  • Solvent Integrity: "Reagent Grade" is insufficient.

    • Action: Use Anhydrous DCM (Dichloromethane) or THF from a fresh bottle or solvent drying system.

  • Reagent Quality: The starting material hydrolyzes in the bottle if stored improperly.

    • Action: Check the quality of the sulfonyl chloride by reacting a small aliquot with excess methanol. If you see primarily methyl ester by LCMS/TLC, the reagent is good. If you see sulfonic acid, repurify or buy fresh reagent.

Issue 3: "The reaction turns black/tarry immediately."

Symptom: Rapid decomposition and color change upon mixing. Diagnosis: Exothermic Runaway. The combination of this highly reactive acid chloride with an amine is significantly exothermic. Heat accelerates decomposition.

Corrective Actions:

  • Dilution: High concentration leads to hot spots.

    • Action: Run the reaction at 0.1 M to 0.2 M concentration.

  • Controlled Addition:

    • Action: Add the base/amine mixture dropwise over 10–15 minutes.

Optimized Experimental Protocol (The "Golden Standard")

This protocol is designed to maximize chemoselectivity (Sulfonylation vs.


).

Reagents:

  • 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Pyridine (2.0 - 3.0 equiv) OR Triethylamine (1.2 equiv)

  • Anhydrous DCM (0.15 M concentration relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware. Purge the reaction flask with Nitrogen (

    
    ) or Argon.
    
  • Solubilization (Electrophile): Dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride in anhydrous DCM. Cool the solution to -10°C (ice/salt bath).

  • Addition (Nucleophile): In a separate vial, mix the Amine and Base (Pyridine) in a small volume of DCM.

  • Reaction: Add the Amine/Base mixture dropwise to the cold Sulfonyl Chloride solution over 10 minutes.

    • Why? Keeping the electrophile in excess and the temperature low ensures the kinetic product (sulfonamide) forms before the amine can attack the ring (

      
      ).
      
  • Monitoring: Stir at -10°C for 30 minutes. Check TLC/LCMS.

    • Note: Most primary amines react instantly. Secondary amines may require warming to 0°C.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove pyridine and unreacted amine).

    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Data Summary: Optimization Parameters
ParameterStandard Condition (Risk)Optimized Condition (Safe)Reason
Temperature Room Temp (25°C)-10°C to 0°C Suppresses

side reaction.
Solvent DMF or wet solventsAnhydrous DCM Prevents hydrolysis; DMF can promote

.
Base NaOH / KOH (Aq)Pyridine / DIPEA Prevents hydrolysis; Pyridine catalyzes sulfonylation.
Stoichiometry Excess Amine (>1.5 eq)1.0 - 1.1 eq Amine Excess amine attacks the fluorinated ring.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Low Yield / Impurities CheckLCMS Analyze Crude by LCMS Start->CheckLCMS MassCheck Is the Product Mass Correct? CheckLCMS->MassCheck Yes Yes, but yield is low MassCheck->Yes Correct Mass No No, wrong mass MassCheck->No Wrong Mass SolnWorkup SOLUTION: Check Extraction pH (Acidify aqueous layer?) Yes->SolnWorkup HydrolysisCheck Is major peak Sulfonic Acid (Mass = SM - Cl + OH)? No->HydrolysisCheck SNArCheck Is Mass = SM - F + Amine? HydrolysisCheck->SNArCheck No SolnHydrolysis SOLUTION: Dry Solvents, Check Reagent Quality HydrolysisCheck->SolnHydrolysis Yes SolnSNAr SOLUTION: Lower Temp (-10C), Add Amine Slower SNArCheck->SolnSNAr Yes

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of reaction failure.

References

  • Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 8(4), 194-204.[5]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Guides.

  • Gnedin, B. G., et al. (1988).[4] "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Journal of Organic Chemistry USSR, 24(4). [4]

  • Bahrami, K., et al. (2009).[6] "Direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides."[7] Journal of Organic Chemistry, 74, 9287-9291.[6]

  • ChemRxiv Preprints. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." ChemRxiv.

Sources

Troubleshooting low reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride Reactivity

Executive Summary: The Reactivity Paradox

Welcome to the Technical Support Center. You are likely visiting this page because your sulfonylation reaction is stalling, yielding low conversion, or producing intractable mixtures.

The Core Issue: Researchers often misdiagnose the behavior of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (DFN-SO2Cl) . Because of the strong electron-withdrawing groups (Nitro and Fluoro), this reagent is hyper-electrophilic , not unreactive.

  • Apparent Low Reactivity is usually Rapid Hydrolysis . The reagent reacts with trace moisture in your solvent/base faster than with your aniline.

  • Competing Pathways: The fluorine atoms (particularly at the C5 position, ortho to the nitro group) are highly activated for Nucleophilic Aromatic Substitution (

    
    ). "Forcing" the reaction with heat often triggers this side reaction rather than the desired sulfonylation.
    

This guide provides a logic-driven troubleshooting workflow to distinguish between deactivation, hydrolysis, and side reactions.

Diagnostic Workflow

Before altering your chemistry, determine the root cause of the failure using this decision tree.

TroubleshootingFlow Start Issue: Low Yield / No Product CheckReagent Step 1: Check Reagent Integrity (1H NMR / TLC) Start->CheckReagent IsHydrolyzed Is it Hydrolyzed? (Sulfonic Acid present) CheckReagent->IsHydrolyzed FreshReagent Action: Purify or Buy Fresh. Store under Ar. IsHydrolyzed->FreshReagent Yes CheckConditions Step 2: Check Solvent/Base (Water Content) IsHydrolyzed->CheckConditions No FreshReagent->CheckConditions IsWet Is Solvent Wet? CheckConditions->IsWet DrySolvent Action: Distill Pyridine/DCM or use Molecular Sieves IsWet->DrySolvent Yes CheckAniline Step 3: Analyze Nucleophile (Aniline pKa) IsWet->CheckAniline No DrySolvent->CheckAniline IsWeakNuc Is Aniline Electron-Poor? (e.g., Nitroaniline) CheckAniline->IsWeakNuc Activate Action: Use NaH/THF method or add DMAP catalyst IsWeakNuc->Activate Yes CheckSideRxn Step 4: Check Byproducts (LC-MS for M-HF) IsWeakNuc->CheckSideRxn No Activate->CheckSideRxn IsSNAr Is F-Displacement occurring? CheckSideRxn->IsSNAr CoolDown Action: Lower Temp (<0°C). Avoid excess amine. IsSNAr->CoolDown Yes Success Protocol Optimized IsSNAr->Success No CoolDown->Success

Figure 1: Diagnostic logic for troubleshooting sulfonylation failures. Follow the path to isolate the variable affecting your specific reaction.[1]

Troubleshooting Guides & FAQs

Issue 1: "The reaction didn't run, and I recovered a water-soluble solid."

Diagnosis: Reagent Hydrolysis. The sulfonyl chloride moiety is extremely sensitive to moisture due to the electron-withdrawing effect of the nitro and fluoro groups. If your pyridine or DCM is "bottle dry" (not distilled or stored over sieves), the trace water competes effectively with the aniline. The "unreacted" material you see is likely the corresponding sulfonic acid , which is water-soluble and unreactive.

  • Verification: Run a TLC. Sulfonyl chlorides are non-polar (high

    
    ); Sulfonic acids are very polar (baseline). If your spot is at the baseline, your reagent is dead.
    
  • Solution:

    • Use anhydrous solvents (DCM/Pyridine) stored over 4Å molecular sieves.

    • Add the sulfonyl chloride as a solution in DCM dropwise to the aniline/base mixture at 0°C to minimize local concentration of the electrophile.

Issue 2: "My aniline has electron-withdrawing groups (e.g., -CN, -NO2, -CF3) and conversion is <10%."

Diagnosis: Nucleophile Deactivation. While DFN-SO2Cl is reactive, severely deactivated anilines are poor nucleophiles. In standard Pyridine/DCM conditions, the reaction rate is too slow, allowing background hydrolysis to consume the reagent.

  • Solution A (Catalysis): Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group to the poor nucleophile [1].

  • Solution B (Deprotonation): Switch to a NaH/THF system. Deprotonating the aniline to form the anilide anion makes it a powerful nucleophile, instantaneous reacting with the sulfonyl chloride even at -78°C or 0°C. See Protocol B below.

Issue 3: "I see a byproduct with a mass of [Expected Product - 20 Da]."

Diagnosis:


 Competition (Fluorine Displacement). 
You are observing the displacement of a Fluorine atom (Mass 19) by the aniline, followed by loss of HCl (or HF depending on the pathway). The C5-Fluorine (ortho to Nitro) is highly activated for Nucleophilic Aromatic Substitution (

) [2].
  • Trigger: This occurs if you heat the reaction to "force" the sulfonylation, or if you use a large excess of aniline.

  • Solution:

    • Keep it Cold: Maintain reaction temperature at 0°C. Sulfonylation (S-attack) has a lower activation energy than

      
       (C-attack) and is kinetically favored at low temperatures.
      
    • Stoichiometry: Use exactly 1.0–1.1 equivalents of aniline. Excess amine promotes the secondary reaction on the fluorinated ring.

Validated Experimental Protocols

Protocol A: Standard Conditions (For nucleophilic anilines)

Best for: Unsubstituted anilines, alkyl-anilines, halo-anilines.

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve Aniline (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (3.0 mmol).

  • Addition: Cool to 0°C (Ice bath). Dissolve DFN-SO2Cl (1.1 mmol) in DCM (2 mL) and add dropwise over 5 minutes.

    • Why? Dropwise addition prevents localized excess of the electrophile, reducing side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[1][2][3]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .[3]
    
Protocol B: High-Force Conditions (For deactivated anilines)

Best for: Nitroanilines, Aminobenzonitriles, or if Protocol A fails.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 mmol) in anhydrous THF (5 mL) under Argon at 0°C.

  • Anion Formation: Add the Deactivated Aniline (1.0 mmol) slowly. Stir at 0°C for 30 mins until H2 evolution ceases and the solution clears/changes color (indicating anion formation).

  • Sulfonylation: Cool to -20°C (or 0°C if solubility is poor). Add DFN-SO2Cl (1.1 mmol) solution in THF dropwise.

    • Note: The reaction is usually instant.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc.

Comparative Data Table

VariableSulfonylation (Desired)Hydrolysis (Side Rxn)

(Side Rxn)
Target Site Sulfur (

)
Sulfur (

)
Carbon (C-F)
Promoted By Dry solvents, Pyridine/DMAPMoisture, Wet solventsHeat (>40°C), Excess Amine
Kinetic Profile Fast at 0°CVery Fast (if wet)Slower (requires activation energy)
Product State Solid/Oil (Organic soluble)Acid (Water soluble)Impurity (Organic soluble)

References

  • Catalysis of Sulfonylation : Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • SNAr Reactivity : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Sulfonyl Chloride Stability : Bi, X., et al. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides.[4][5] Angewandte Chemie, 59, 2-9. (Discusses radical stability but highlights moisture sensitivity of precursors). Link

Sources

Technical Support Center: Strategic Removal of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purification of reactions involving 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and removing this reactive reagent from crude mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific experimental setup.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the work-up and purification of your reaction.

Question 1: My desired product is co-eluting with unreacted 2,5-Difluoro-4-nitrobenzenesulfonyl chloride during silica gel chromatography. How can I resolve this?

Answer:

Co-elution is a frequent challenge when the polarity of your target molecule is similar to that of the sulfonyl chloride. The most effective strategy is to chemically modify the unreacted sulfonyl chloride into a species with a significantly different polarity, a process known as "quenching," before attempting chromatographic separation.

Root Cause Analysis: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a moderately polar compound. If your product shares a similar polarity, achieving separation by standard chromatography can be difficult and may lead to poor yields and purity.

Solution 1: Quench to a Highly Polar Sulfonate Salt

This method is ideal for products that are stable in aqueous basic conditions and are soluble in common organic solvents. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then deprotonated by a base to form a water-soluble salt.

Experimental Protocol: Aqueous Basic Quench

  • Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction vessel to 0-10 °C in an ice bath. This is crucial to manage the exotherm from the quenching reaction.[1]

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Addition: Slowly and with vigorous stirring, add the saturated NaHCO₃ solution to the reaction mixture. Control the rate of addition to manage the effervescence (CO₂ evolution) and heat generation.[1]

  • Stir and Monitor: Continue stirring vigorously for 30-60 minutes at room temperature. Monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine. This ensures the complete removal of the highly polar sodium 2,5-difluoro-4-nitrobenzenesulfonate salt into the aqueous phase.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Solution 2: Optimize Chromatographic Conditions

If quenching is not a viable option, meticulous optimization of your column chromatography conditions may provide the necessary separation.

  • Solvent System: Employ a less polar eluent system. A gradient elution, starting with a very non-polar solvent (e.g., hexanes) and gradually increasing the polarity, can enhance separation.

  • Silica Gel: Consider using a different grade of silica gel or an alternative stationary phase like alumina.

Question 2: My product contains base-labile functional groups (e.g., esters, certain protecting groups). How can I remove the sulfonyl chloride without causing degradation?

Answer:

This is a critical scenario where aqueous basic quenching must be avoided. The best approaches involve non-basic quenching or the use of scavenger resins.

Solution 1: Quenching with a Scavenger Amine

Transform the sulfonyl chloride into a sulfonamide using a simple, volatile amine. The resulting sulfonamide will have a different polarity and can be removed by chromatography.

Experimental Protocol: Non-Aqueous Amine Quench

  • Cool the Mixture: Cool the reaction mixture to 0 °C.

  • Add Amine: Add a simple, nucleophilic amine (e.g., 2-3 equivalents of propylamine or diethylamine) to the reaction.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the consumption of the sulfonyl chloride by TLC.

  • Purification: The resulting sulfonamide can now be separated from your desired product by standard column chromatography.

Solution 2: Polymer-Bound Scavenger Resins

This is an elegant and highly effective method. A polymer-bound amine (scavenger resin) reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid and can be removed by simple filtration, leaving your product in solution.

Experimental Protocol: Scavenging with a Polymer-Bound Amine

  • Select Resin: Choose a suitable polymer-bound amine resin (e.g., aminomethylated polystyrene).

  • Add to Mixture: Add an excess of the scavenger resin to the crude reaction mixture.

  • Stir: Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the reactive sulfonyl chloride.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 2,5-Difluoro-4-nitrobenzenesulfonyl chloride? A: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[3] It is also moisture-sensitive and will hydrolyze to form corrosive hydrochloric acid and 2,5-difluoro-4-nitrobenzenesulfonic acid.[4][5] Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Q2: How can I effectively monitor the progress of the quenching reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the crude reaction mixture on a TLC plate against a reference spot of the starting sulfonyl chloride. The disappearance of the starting material spot indicates the completion of the quenching reaction. The newly formed sulfonate salt (from basic quench) will typically remain at the baseline, while a new sulfonamide spot (from amine quench) will appear with a different Rf value.

Q3: What is the underlying mechanism of aqueous basic quenching? A: The mechanism is a nucleophilic attack by water (hydrolysis) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of 2,5-difluoro-4-nitrobenzenesulfonic acid and hydrochloric acid. The added base (e.g., sodium bicarbonate) neutralizes both acidic byproducts, driving the reaction to completion and forming the water-soluble sodium salts.[5][7]

Q4: Can I use other bases besides sodium bicarbonate for quenching? A: Yes, other bases like sodium carbonate, potassium carbonate, or dilute sodium hydroxide can be used. However, sodium bicarbonate is often preferred because it is a milder base, which is less likely to affect sensitive functional groups, and the evolution of CO₂ gas provides a visual indicator of the neutralization process. Stronger bases like NaOH should be used with caution due to their higher reactivity and potential to cause product degradation.

Data & Visualizations

Chemical Properties Summary
PropertyValue
Chemical Formula C₆H₂ClF₂NO₄S
Molecular Weight 257.60 g/mol
Appearance Solid
Reactivity Corrosive, Moisture-Sensitive[4]
Hazards Causes severe skin burns and eye damage[3]
Method Selection Guide

The choice of removal method is dictated by the stability of your desired product. This decision tree can guide your selection process.

G start Is your product stable to aqueous base (e.g., NaHCO3)? aq_quench Aqueous Basic Quench (e.g., NaHCO3 wash) start->aq_quench  Yes non_aq_path Is your product stable to simple amines? start->non_aq_path  No amine_quench Non-Aqueous Amine Quench (e.g., add propylamine) non_aq_path->amine_quench  Yes scavenger Use Polymer-Bound Scavenger Resin non_aq_path->scavenger  No

Caption: Decision tree for selecting a removal method.

General Quenching & Purification Workflow

G cluster_0 Reaction & Quenching cluster_1 Work-up & Purification A Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) B Cool to 0-10 °C A->B C Add Quenching Agent (e.g., NaHCO3(aq) or Amine) B->C D Stir to Completion (Monitor by TLC) C->D E Aqueous Work-up (Separate Layers) D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for quenching and purification.

Chemical Transformations During Quenching

G Start 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Product1 Sodium 2,5-difluoro-4-nitro- benzenesulfonate (Water Soluble) Start->Product1 + H2O, NaHCO3 Product2 N-Alkyl-2,5-difluoro-4-nitro- benzenesulfonamide (Organic Soluble) Start->Product2 + R2NH

Caption: Chemical transformations of the sulfonyl chloride.

References

  • Patel, R. P., & Price, S. (1962). U.S. Patent No. US2996541A. Washington, DC: U.S.
  • Farris, R. E. (1985). U.S. Patent No. US4549993A. Washington, DC: U.S.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. [Link]

  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?[Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Yakovlev, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-740. [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. C. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2029-2036. [Link]

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

Sources

Minimizing side reactions during 2,5-Difluoro-4-nitrobenzenesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, a critical intermediate in pharmaceutical development. Authored for experienced chemists, this document addresses common challenges, focusing on the minimization of side reactions to improve yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Answer: Low yields can stem from several factors, primarily incomplete reaction, product degradation during workup, or significant side-product formation. The most prevalent issue is the hydrolysis of the sulfonyl chloride functional group.[1][2][3]

  • Root Cause 1: Hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water.[1][4] This reaction, which forms the corresponding and often undesired 2,5-difluoro-4-nitrobenzenesulfonic acid, is a major cause of yield loss, particularly during aqueous workup procedures.[2][3] The sulfonic acid is water-soluble and will be lost to the aqueous phase during extraction.

  • Solution Strategy:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[1]

    • Rapid, Cold Workup: If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures (e.g., pouring the reaction mixture onto ice).[3][5] This minimizes the contact time and temperature at which hydrolysis can occur. Some aryl sulfonyl chlorides are protected from hydrolysis by their low solubility in water, which can cause them to precipitate directly from the reaction mixture upon quenching.[2][6]

    • Alternative Isolation: For solid sulfonyl chlorides, quenching the reaction with ice water followed by rapid filtration and copious washing with cold water can be an effective isolation method that bypasses traditional solvent extraction.[7]

Question 2: I'm observing the formation of a dark, tarry substance in my reaction mixture, especially at elevated temperatures. What is causing this?

Answer: The formation of dark, polymeric, or tarry byproducts is typically a sign of decomposition or undesired side reactions, often promoted by excessive heat or highly concentrated reagents.

  • Root Cause 1: Desulfonation. At higher temperatures, the sulfonic acid or sulfonyl chloride group can be cleaved from the aromatic ring. This process, known as desulfonation, can lead to a cascade of further reactions and polymerization.

  • Root Cause 2: Reaction with Nitrating Mixture. The combination of nitric and sulfuric acids is a powerful oxidizing mixture. At elevated temperatures, it can lead to oxidative degradation of the aromatic ring, especially if reaction times are prolonged.

  • Solution Strategy:

    • Strict Temperature Control: The chlorosulfonation and nitration steps are highly exothermic. Maintain the recommended temperature ranges meticulously using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[7][8] The portion-wise or dropwise addition of reagents is critical to manage the reaction exotherm.

    • Optimal Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR on an aliquot). Avoid unnecessarily long reaction times, which increase the likelihood of byproduct formation.

Question 3: My NMR analysis indicates the presence of isomeric impurities. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomers depends on the order of the synthetic steps (chlorosulfonation and nitration) and the directing effects of the substituents on the benzene ring. For 2,5-difluoro-4-nitrobenzenesulfonyl chloride, the desired substitution pattern is achieved by carefully considering these electronic effects.

  • Root Cause: Competing Directing Effects.

    • Fluorine is an ortho-, para-directing group.

    • The sulfonyl chloride (-SO₂Cl) group is a meta-directing group.

    • The nitro (-NO₂) group is a strong meta-directing group.

  • Recommended Synthetic Pathway: The most logical pathway to achieve the desired 2,5-difluoro-4-nitro substitution pattern is to perform the chlorosulfonation first, followed by nitration.

    • Chlorosulfonation of 1,4-difluorobenzene: The two fluorine atoms will direct the incoming electrophile (SO₂Cl⁺ or a related species) to the ortho position (position 2 or 5).[9] This yields 2,5-difluorobenzenesulfonyl chloride.

    • Nitration of 2,5-difluorobenzenesulfonyl chloride: In this intermediate, you have two ortho-, para-directing fluorine atoms and one meta-directing sulfonyl chloride group. The sulfonyl chloride group at position 1 directs meta to positions 3 and 5. The fluorine at position 2 directs ortho/para to positions 3 and 6. The fluorine at position 5 directs ortho/para to positions 4 and 6. The most activated position for electrophilic attack by the nitronium ion (NO₂⁺) that satisfies these directing effects is position 4.

  • Solution Strategy:

    • Control the Order of Reactions: Ensure the synthesis follows the sequence of chlorosulfonation followed by nitration. Reversing the order (nitrating 1,4-difluorobenzene first) would lead to a different set of directing effects and likely a different isomer distribution.

    • Reaction Conditions: While the directing groups are the primary determinant of regioselectivity, reaction conditions can sometimes influence isomer ratios. Adhering to established protocols with controlled temperatures is key.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with chlorosulfonic acid and nitrating mixtures?

A1: Both chlorosulfonic acid and nitrating mixtures (concentrated nitric and sulfuric acids) are extremely hazardous.[10]

  • Corrosivity: They are highly corrosive to skin, eyes, and the respiratory tract.[11][12][13] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves.

  • Reactivity with Water: Chlorosulfonic acid reacts violently and exothermically with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfuric acid fumes.[13][14] Never add water to chlorosulfonic acid. When quenching, always add the acid slowly to a large excess of ice.

  • Oxidizing Properties: These reagents are strong oxidizing agents and can react explosively with combustible materials, organic solvents, and reducing agents.[12][13][14] Keep them away from such materials.

  • Runaway Reactions: Nitration reactions are notoriously exothermic. Strict temperature control and slow, controlled addition of reagents are essential to prevent a runaway reaction, which can lead to a dangerous increase in temperature and pressure.

Q2: How can I effectively monitor the progress of the chlorosulfonation and nitration reactions?

A2: Monitoring the reaction is crucial for maximizing yield and minimizing byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method. A small aliquot of the reaction mixture can be carefully quenched (e.g., by adding to a small amount of ice and extracting with a solvent like dichloromethane) and spotted on a TLC plate against the starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to track the disappearance of the starting material and the appearance of the product. This requires developing a suitable analytical method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR spectrum of a quenched and worked-up reaction aliquot can provide a clear picture of the conversion and the formation of any major byproducts.

Q3: What is the best practice for the workup and purification of the final product?

A3: The workup and purification strategy must prioritize minimizing hydrolysis of the sulfonyl chloride.

  • Workup: The standard procedure involves carefully pouring the reaction mixture onto a large volume of crushed ice and water.[3][5] If the product precipitates as a solid, it can be collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. If it separates as an oil, it should be extracted quickly with a suitable organic solvent (e.g., dichloromethane or ether). The organic extracts should then be washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

  • Purification: For liquid sulfonyl chlorides, vacuum distillation is the most common method of purification.[3][15] For solid products, recrystallization from an anhydrous, non-polar solvent is often effective. In some cases, if the crude product is of sufficient purity, it can be used directly in the next synthetic step to avoid yield losses during purification.[16]

Data & Protocols

Table 1: Recommended Temperature Control for Key Reaction Steps
Reaction StepReagentRecommended TemperatureNotes
Chlorosulfonation1,4-Difluorobenzene-10°C to 0°CPortion-wise addition of the substrate to chilled chlorosulfonic acid is critical to control the exotherm.[8]
Nitration2,5-Difluorobenzenesulfonyl chloride0°C to 10°CSlow, dropwise addition of the nitrating mixture is essential. Higher temperatures can lead to decomposition.
QuenchingReaction Mixture< 5°CThe reaction mixture should be poured slowly onto a large excess of crushed ice to dissipate heat and minimize hydrolysis.[5]
Diagram 1: Synthetic Pathway and Key Side Reactions

Synthesis_Pathway SM 1,4-Difluorobenzene INT 2,5-Difluorobenzenesulfonyl chloride SM->INT Chlorosulfonic Acid (ClSO3H) PROD 2,5-Difluoro-4-nitrobenzenesulfonyl chloride INT->PROD Nitrating Mixture (HNO3/H2SO4) SP1 2,5-Difluorobenzenesulfonic acid (Hydrolysis) INT->SP1 H2O (Workup/Moisture) PROD->SP1 H2O (Workup/Moisture) SP2 Decomposition Products (Tar) PROD->SP2 Excess Heat

Sources

Technical Support Center: Handling Moisture Sensitivity of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TSC-25DF4N-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely working with 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (CAS: 1806289-42-8) as a highly reactive electrophile for sulfonamide synthesis or nucleophilic aromatic substitution (


).

The Critical Warning: This is not a standard benzenesulfonyl chloride. The synergistic electron-withdrawing effects of the nitro group (


) and the two fluorine atoms (

) render the sulfonyl center (

) exceptionally electrophilic. Consequently, its hydrolysis rate is orders of magnitude faster than tosyl chloride. Moisture is not just an impurity; it is a chain-terminator that generates autocatalytic acidic species.

This guide replaces generic advice with specific, field-proven protocols to preserve the integrity of this reagent.

Module 1: The Mechanism of Failure (Why It Degrades)

To handle this compound, you must understand the "Hydrolysis Cascade." The electron-deficient ring pulls electron density away from the sulfur atom, making it hyper-reactive to nucleophiles—including trace atmospheric water.

The Hydrolysis Pathway

When exposed to moisture, the chloride is displaced by water, generating the corresponding sulfonic acid and hydrochloric acid (HCl). The generated HCl is hygroscopic, pulling more moisture from the air, creating a runaway degradation loop.

HydrolysisMechanism Reactant 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Intermediate Pentacoordinate Transition State Reactant->Intermediate Nucleophilic Attack Water H₂O (Atmospheric/Solvent) Water->Intermediate ProductAcid 2,5-Difluoro-4-nitro- benzenesulfonic Acid (Dead End) Intermediate->ProductAcid Cl⁻ Elimination Byproduct HCl (Gas/Acid) (Corrosive + Hygroscopic) Intermediate->Byproduct Byproduct->Water Absorbs Moisture (Autocatalysis)

Figure 1: The hydrolysis cascade. Note the red dotted line: generated HCl absorbs more atmospheric moisture, accelerating the degradation of the remaining bulk solid.

Module 2: Storage & Handling Protocols

Standard Operating Procedures (SOPs)
ParameterSpecificationRationale
Storage Temp 2°C to 8°CSlows kinetic degradation; prevents thermal decomposition of the nitro group.
Atmosphere Nitrogen or ArgonEssential. Argon is preferred due to its density, blanketing the solid.
Container Amber Glass + Parafilm/TapePrevents photodegradation (nitro group) and moisture ingress.
Solvent Grade Anhydrous (<50 ppm

)
Standard HPLC grade is insufficient . Use freshly distilled or molecular sieve-dried solvents.
Frequently Asked Questions (Handling)

Q: Can I weigh this compound on an open benchtop balance? A: No. The high electrophilicity means it will react with humidity in the air within seconds, forming a "crust" of sulfonic acid.

  • Protocol: Weigh inside a glovebox or use a "weigh-by-difference" technique using a capped vial that is only opened inside the reaction vessel under a positive flow of nitrogen.

Q: My solid has turned from pale yellow to a sticky orange gum. Is it usable? A: Likely not. The "gum" indicates significant hydrolysis. The sulfonic acid byproduct is often hygroscopic and creates a sticky eutectic mixture.

  • Test: Dissolve a small amount in dry

    
    . If you see a shift in the aromatic region or a broad OH peak in NMR, discard the batch. Attempting to use degraded sulfonyl chloride will introduce massive amounts of acid into your reaction, potentially ruining acid-sensitive amines or nucleophiles.
    

Q: How do I dry my solvent specifically for this reagent? A: Do not rely on "anhydrous" bottles opened 3 days ago.

  • DCM/Chloroform: Store over activated 3Å or 4Å molecular sieves for 24 hours.

  • THF: Must be fresh. Peroxides and moisture are both detrimental.

Module 3: Troubleshooting Experimental Failures

Use this decision matrix when your reaction yields are low or the workup is messy.

Troubleshooting Start Issue Observed LowYield Low Yield / Starting Material Gone Start->LowYield Exotherm Violent Exotherm Upon Addition Start->Exotherm StickySolid Product is Sticky/Oily Start->StickySolid Hydrolysis Reagent Hydrolyzed (Check LCMS for Acid) LowYield->Hydrolysis WetSolvent Solvent Water Content >100ppm LowYield->WetSolvent FastAdd Addition Rate Too Fast Exotherm->FastAdd StickySolid->Hydrolysis Recryst Action: Recrystallize from Dry CCl4 or Hexane/CHCl3 Hydrolysis->Recryst Cooling Action: Cool to -10°C & Dilute Reagent FastAdd->Cooling DrySolv Action: Redistill Solvent or Use Fresh Sieves WetSolvent->DrySolv

Figure 2: Troubleshooting logic for sulfonyl chloride reactions.

Specific Scenarios
Scenario 1: "The reaction fumed when I added the catalyst."
  • Diagnosis: You likely generated HCl gas rapidly. This happens if the sulfonyl chloride was partially hydrolyzed before addition, or if the system was not vented.

  • Fix: Ensure the reagent is dry.[1][2][3] Add a base (e.g., Triethylamine or DIPEA) before adding the sulfonyl chloride to scavenge HCl as it forms. Always add the sulfonyl chloride as a solution (e.g., in DCM) dropwise at 0°C.

Scenario 2: "I see a new peak in LC-MS with M-35 mass."
  • Diagnosis: This is the sulfonic acid (

    
    ). The Chlorine (mass 35) has been replaced by OH (mass 17), resulting in a net loss of ~18 amu (depending on ionization).
    
  • Fix: Your system has water. Check the septa on your flask. Ensure you are under positive nitrogen pressure.

Module 4: Purification & Quenching

Purification of Partially Degraded Reagent

If you must save a batch that has crusted:

  • Filtration: The sulfonic acid is often less soluble in non-polar solvents than the chloride. Dissolve the crude solid in dry Carbon Tetrachloride (

    
    )  or Toluene .
    
  • Filter: Filter off the insoluble acidic sludge rapidly under nitrogen.

  • Recrystallize: Cool the filtrate to precipitate the pure sulfonyl chloride.

  • Note: Do not attempt an aqueous wash (e.g., bicarb wash) to purify the starting material. The hydrolysis rate is too fast; you will lose more product than you save.

Safe Quenching Protocol (Disposal)

Never dump this compound directly into a waste drum; it may pressurize the drum with HCl gas.

  • Cool: Prepare a 10% Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution and cool to 0°C.
  • Dilute: Dissolve the waste sulfonyl chloride in a minimal amount of acetone or DCM.

  • Add Slowly: Add the organic solution dropwise to the stirring base.

    • Warning: Expect vigorous bubbling (

      
      ) and heat.[2]
      
  • Test: Check pH to ensure neutrality before disposal into aqueous waste.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Link

  • American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Link

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: Sulfonyl Chloride Handling. Link

  • National Institutes of Health (PubChem). (2025). 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Compound Summary. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride. Link

Sources

Technical Support Center: Scale-Up of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting, Safety, and Process Optimization for DFNBSC (2,5-Difluoro-4-nitrobenzenesulfonyl chloride)

Executive Summary & Reactivity Landscape[1]

The Molecule: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (DFNBSC) is a "loaded spring." It possesses three highly activated sites, making it an excellent building block for sulfonamides (often in COX-2 inhibitors or Bcl-2 family inhibitors) but a nightmare for scale-up if uncontrolled.

The Core Challenge: You are managing a competition between three pathways.

  • Pathway A (Desired): Nucleophilic attack at the Sulfur (Sulfonylation).

  • Pathway B (Undesired - Hydrolysis): Water attack at the Sulfur (Decomposition to Sulfonic Acid).

  • Pathway C (Undesired -

    
    ):  Nucleophilic attack at the C5-Fluorine (displacement of Fluorine).
    
Visualizing the Hazard

The following diagram maps the competing reaction pathways and their triggers.

ReactivityLandscape cluster_conditions Critical Control Points DFNBSC 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Target Target Sulfonamide (Desired Product) DFNBSC->Target Amine/Nu Low Temp (<0°C) Acid Sulfonic Acid (Hydrolysis Impurity) DFNBSC->Acid H2O / Moisture High pH SNAr_Prod Amino-Nitro-Fluorobenzene (Regio-Impurity) DFNBSC->SNAr_Prod Excess Amine High Temp (>20°C) Ortho-Nitro Activation Thermal Thermal Runaway (SO2 Release) DFNBSC->Thermal Bulk Storage >50°C DSC Onset

Figure 1: Reaction divergence pathways for DFNBSC. Note the competition between Sulfonylation (Green) and


 (Yellow).

Troubleshooting Guide (Q&A)

Issue 1: "My product contains a persistent impurity (M - 19 + Nu)."

User Question:

"I am reacting DFNBSC with a primary amine. HPLC shows a major impurity that has a mass corresponding to the loss of Fluorine and addition of the amine. Recrystallization isn't removing it. What is happening?"

Technical Diagnosis: You are witnessing Nucleophilic Aromatic Substitution (


) .[1][2]
The DFNBSC molecule has a fluorine atom at the C5 position. This fluorine is ortho  to the Nitro group (a strong electron-withdrawing group) and meta  to the Sulfonyl group. The ortho-nitro effect activates the C5-Fluorine toward nucleophilic attack, sometimes even faster than the sulfonyl chloride reacts if the temperature is too high [1].

Corrective Protocol:

  • Temperature Suppression:

    
     has a higher activation energy than sulfonylation. Lower your reaction temperature to -10°C to 0°C . Do not allow the reaction to reach room temperature until the starting material is consumed.
    
  • Stoichiometry Control: Do not use a large excess of the amine nucleophile. Use exactly 1.0–1.1 equivalents.

  • Base Switching: If you are using the reacting amine as its own base (using 2 equivalents), switch to a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or 2,6-Lutidine . This ensures only the intended amine attacks the sulfur, and the bulky base cannot attack the ring.

Issue 2: "The yield is low, and the isolated solid is sticky/acidic."

User Question:

"We scaled up from 5g to 100g. The yield dropped from 85% to 50%. The product is wet and pH is acidic."

Technical Diagnosis: This is Hydrolysis (Pathway B) . Sulfonyl chlorides are moisture-sensitive. On scale-up, longer addition times expose the unreacted chloride to adventitious moisture in the solvent or atmosphere. Furthermore, if you used Pyridine as a base, it catalyzes hydrolysis via a sulfonyl-pyridinium intermediate [2].

Corrective Protocol:

  • Solvent Drying: Ensure DCM or THF has water content <0.05% (Karl Fischer titration).

  • Reverse Quench: Never add water to the reaction mixture. Add the reaction mixture slowly into a vigorously stirred ice/bicarbonate slurry. This prevents localized heating and acidity spikes that accelerate hydrolysis.

  • Schotten-Baumann Modification: If the amine is water-soluble, consider a biphasic Schotten-Baumann condition (Water/DCM) using inorganic base (

    
    ), but keep the temperature strictly <5°C.
    
Issue 3: "Pressure buildup observed in the reactor during storage."

User Question:

"We stored the solid intermediate in a drum overnight. The pressure relief valve triggered. Is it decomposing?"

Technical Diagnosis: Critical Safety Warning. Nitrobenzenesulfonyl chlorides are thermally unstable. They can undergo desulfonylation (


 loss) or radical decomposition. The "100 K Rule" applies here: Process temperatures should be 100 Kelvin below the DSC onset of decomposition [3].[3]

Corrective Protocol:

  • DSC Check: Run a Differential Scanning Calorimetry (DSC) test immediately. Expect an exotherm onset around 140–160°C (depending on purity).

  • Acid Scavenging: Decomposition is often autocatalytic, accelerated by HCl. Ensure the product is washed free of acid and dried completely before storage.

  • Cold Storage: Store at <5°C. Never store large bulk quantities without temperature monitoring.

Scale-Up Optimization Protocols

Base Selection Matrix

Choosing the right base is the single most effective way to control side reactions.

Base TypeExampleProsConsRecommended For
Nucleophilic Pyridine, DMAPFast reaction (Catalytic)High hydrolysis risk; Difficult to removeSmall scale, unreactive amines
Non-Nucleophilic DIPEA, TEALow

risk; Easy workup
Slower reactionPreferred for Scale-Up
Inorganic

,

Cheap; Easy waste disposalHeterogeneous (mixing issues); Water presenceSchotten-Baumann (Biphasic)
Validated Workflow: 100g Scale-Up

Note: This protocol assumes a standard sulfonylation with a primary amine.

Step 1: Preparation

  • Reactor: Jacketed glass reactor with overhead stirring (impeller speed crucial for heat transfer).

  • Atmosphere: Nitrogen purge (Essential).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Anhydrous).

Step 2: The Reaction (The "Cold Addition" Technique)

  • Charge DFNBSC (1.0 eq) and DCM (10 vol). Cool to -5°C .

  • In a separate vessel, mix Amine (1.05 eq) and DIPEA (1.2 eq) in DCM (2 vol).

  • Critical Step: Add the Amine/Base solution to the DFNBSC solution dropwise over 2 hours.

    • Why? Keeps the concentration of free amine low relative to the sulfonyl chloride, favoring the faster S-attack over the slower C-attack (

      
      ).
      
    • Monitor: Maintain internal temp <0°C.

Step 3: The Quench (Reverse Addition)

  • Prepare a quench vessel with 5%

    
     (aq) at 5°C.
    
  • Transfer the reaction mixture into the quench vessel slowly.

  • Separate phases immediately. Wash organic phase with 1M HCl (to remove excess amine/DIPEA) then Brine.

Step 4: Isolation

  • Dry over

    
    , filter, and concentrate.
    
  • Do not heat above 40°C during concentration.

Process Flow Diagram

ScaleUpFlow Start Start: Dry Reactor N2 Purge Dissolve Dissolve DFNBSC Cool to -5°C Start->Dissolve Add Slow Addition of Amine+Base (Maintain T < 0°C) Dissolve->Add Check IPC (HPLC) Check for SM and SNAr Add->Check Check->Add Incomplete (Add catalyst?) Quench Reverse Quench into Cold NaHCO3 Check->Quench Pass Workup Phase Sep -> Acid Wash -> Dry Quench->Workup

Figure 2: Optimized scale-up workflow emphasizing temperature control and reverse quenching.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. National Institutes of Health (PMC). [Link] (Grounding: Establishes the reactivity of fluoro-nitro motifs in

    
     reactions.)
    
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines. Journal of the Chemical Society B. [Link] (Grounding: Explains the catalytic mechanism of pyridine in hydrolysis and sulfonylation.)[4]

  • Thermal Stability of Nitrobenzyl Halogenides. ResearchGate (Journal of Chemical & Engineering Data).[5] [Link] (Grounding: Provides thermal decomposition data for nitro-halo-benzyl/sulfonyl derivatives.)

  • Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides. National Institutes of Health (PMC). [Link] (Grounding: Discusses the SN2 mechanism of sulfonyl chloride hydrolysis.)

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Profiling of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 13C NMR chemical shifts of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride , designed for researchers optimizing characterization protocols in pharmaceutical synthesis.

Executive Summary & Application Context

2,5-Difluoro-4-nitrobenzenesulfonyl chloride (CAS: 1806289-42-8) is a high-value electrophilic scaffold used in the synthesis of next-generation sulfonamide kinase inhibitors.[1] Its "performance" in a research context is defined by its spectral distinctiveness —the ability to unambiguously differentiate it from regioisomers (e.g., 2,4-difluoro-5-nitro isomers) and hydrolysis byproducts (sulfonic acids) during reaction monitoring.[1]

This guide compares the theoretical and empirical 13C NMR signatures of the target compound against its closest structural alternatives, providing a self-validating framework for structural elucidation.

Theoretical Framework: Substituent Effects & Coupling Logic

To interpret the spectrum accurately, one must understand the competing electronic effects of the three functional groups:

  • Sulfonyl Chloride (-SO₂Cl): Strong electron-withdrawing group (EWG); deshields ipso and ortho positions.[1]

  • Nitro (-NO₂): Strong EWG; strongly deshields ipso, shields ortho.[1]

  • Fluorine (-F): The dominant spectral feature.[1]

    • Ipso Effect: Massive deshielding (~+35 ppm).[1]

    • Ortho Effect: Strong shielding (~-13 ppm).[1]

    • Coupling: Induces large splitting patterns (

      
       Hz, 
      
      
      
      Hz).[1]
The "Fingerprint" Logic

The molecule has 6 unique carbon environments .[1] Due to the presence of two Fluorine atoms in a para relationship to each other (positions 2 and 5), the spectrum will be dominated by C-F coupling , transforming standard singlets into complex doublets.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the predicted chemical shifts of the target with its primary regioisomer (a common synthesis impurity) and its non-nitrated precursor.

Table 1: Comparative 13C NMR Chemical Shift Profiles (Predicted)

Note: Values are calculated based on substituent additivity rules relative to benzene (128.5 ppm).

Carbon PositionTarget Compound (2,5-Difluoro-4-nitro-SO₂Cl)Regioisomer Alternative (2,4-Difluoro-5-nitro-SO₂Cl)Precursor Alternative (2,5-Difluorobenzenesulfonyl Cl)Signal Multiplicity (Target)
C1 (Ipso-SO₂Cl) ~138.5 ppm ~135.0 ppm~132.0 ppmdd (

Hz)
C2 (Ipso-F) ~159.5 ppm ~162.0 ppm~155.0 ppmd (

Hz)
C3 (C-H) ~106.5 ppm ~104.0 ppm~118.0 ppmdd (shielded by ortho-F)
C4 (Ipso-NO₂) ~140.5 ppm ~158.0 ppm (C-F)N/A (C-H ~120 ppm)dd (complex)
C5 (Ipso-F) ~160.5 ppm ~135.0 ppm (C-NO₂)~155.0 ppmd (

Hz)
C6 (C-H) ~117.5 ppm ~125.0 ppm~122.0 ppmdd
Key Differentiation Markers
  • Target vs. Regioisomer: The target has two distinct low-field doublets around 160 ppm (C2 and C5 both attached to F).[1] The 2,4-difluoro isomer will show these F-bearing carbons in significantly different environments (one ortho to SO2Cl, one ortho to NO2), creating a larger gap between the two C-F peaks.

  • Target vs. Precursor: The introduction of the Nitro group at C4 significantly deshields the C4 position (shifting it from ~120 ppm in the precursor to ~140 ppm) and shields the adjacent C3 and C5 positions.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and resolve the complex C-F splitting, follow this optimized workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for sulfonyl chlorides to prevent rapid hydrolysis if trace moisture is present, though CDCl₃ provides sharper resolution for non-polar intermediates.[1]

  • Concentration: High concentration (~50 mg/0.6 mL) is required.[1] The Quaternary carbons (C1, C2, C4, C5) have long relaxation times (

    
    ) and no NOE enhancement from protons.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to >3.0 seconds . Standard delays (1s) will suppress the critical C-F and C-SO2Cl peaks, leading to missing signals.

  • Scans (NS): Minimum 1024 scans. The splitting of signals into doublets/multiplets reduces the signal-to-noise ratio (S/N) by 50% or more per split.[1]

Step 3: 19F-Decoupled 13C NMR (Optional but Recommended)

If available, run a {1H, 19F}-decoupled 13C spectrum .[1] This collapses the complex multiplets into singlets, allowing for immediate confirmation of the carbon count (6 distinct peaks).

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning the 13C NMR spectrum of this specific compound.

NMR_Assignment_Logic Start Acquire 13C{1H} Spectrum CountPeaks Count Distinct Signals (Expect 6 distinct regions) Start->CountPeaks CheckCF Check for Large Couplings (>240 Hz) CountPeaks->CheckCF TwoHighField Two Doublets @ 150-165 ppm? CheckCF->TwoHighField YesHighField Assign C2 & C5 (C-F Ipso Carbons) TwoHighField->YesHighField NoHighField Suspect Defluorination or Hydrolysis TwoHighField->NoHighField MidField Analyze 130-145 ppm Region YesHighField->MidField AssignQuat Identify Quaternary Carbons (Low Intensity) MidField->AssignQuat C1_C4 C1 (SO2Cl) & C4 (NO2) Distinguish by shift calc AssignQuat->C1_C4 LowField Analyze 100-120 ppm Region C1_C4->LowField AssignCH Identify High Intensity Signals (C3 & C6) LowField->AssignCH

Caption: Logic flow for assigning the 6 carbon environments of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, prioritizing C-F coupling identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on substituent additivity constants).

  • Reich, H. J. (2024).[1] 13C NMR Chemical Shifts - Substituent Effects on Benzene. University of Wisconsin-Madison.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7404, 4-Nitrobenzenesulfonyl chloride. (Used for baseline nitro-sulfonyl data). [Link]

  • Dolin, C. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. (Reference for C-F coupling behavior). [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Sulfonyl Chloride and Nitro Groups via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FTIR) Spectroscopy stands out for its rapidity, sensitivity, and non-destructive nature in elucidating molecular structures.[1] This guide provides an in-depth comparative analysis of the FTIR spectral signatures of two crucial, yet sometimes confounding, functional groups: sulfonyl chloride (-SO₂Cl) and nitro (-NO₂). We will delve into the vibrational theory, practical experimental protocols, and data interpretation strategies to empower you to distinguish these groups with confidence.

The Vibrational Basis: Why FTIR is a Powerful Tool

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. This absorption pattern creates a unique spectral "fingerprint." The sulfonyl chloride and nitro groups, both containing electronegative atoms and multiple bonds, exhibit strong, characteristic absorption bands that make them prime candidates for FTIR analysis.[2][3]

Spectral Profile of the Sulfonyl Chloride Group (-SO₂Cl)

The sulfonyl chloride functional group is defined by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. The most prominent features in its IR spectrum arise from the stretching vibrations of the S=O bonds.

  • Asymmetric S=O Stretch: This is a very strong and sharp absorption band typically found in the 1410–1370 cm⁻¹ region.[4][5]

  • Symmetric S=O Stretch: Another strong and sharp band, appearing at a lower frequency, generally in the 1204–1166 cm⁻¹ range.[4][5]

The presence of two distinct, strong bands is a direct consequence of the coupled vibrations of the two S=O bonds. Just as two connected pendulums can swing in or out of phase, the two S=O bonds can stretch in a symmetrical (in-phase) or asymmetrical (out-of-phase) manner, leading to two different absorption frequencies.

A third, less commonly cited but useful vibration, is the S-Cl stretch , which occurs at a much lower wavenumber, typically in the fingerprint region.

cluster_SO2Cl Sulfonyl Chloride (-SO₂Cl) Vibrational Modes asym Asymmetric Stretch S O O asym:o1->asym:o1 asym:o2->asym:o2 sym Symmetric Stretch S O O sym:o1->sym:o1 sym:o2->sym:o2 R R R->asym:f R->sym:f Cl Cl Cl->asym:f Cl->sym:f

Caption: Asymmetric and symmetric S=O stretching modes in a sulfonyl chloride.

Spectral Profile of the Nitro Group (-NO₂)

The nitro group consists of a nitrogen atom bonded to two oxygen atoms. Similar to the sulfonyl chloride, the N-O bonds give rise to two distinct and intense stretching bands due to symmetric and asymmetric vibrations.[3]

  • Asymmetric N-O Stretch: This is a very strong absorption, appearing at a higher frequency than the sulfonyl chloride bands. Its position is sensitive to the electronic environment:

    • Aromatic Nitro Compounds: 1550–1475 cm⁻¹ [6]

    • Aliphatic Nitro Compounds: 1560–1540 cm⁻¹

  • Symmetric N-O Stretch: This is a medium to strong absorption found at a lower frequency:

    • Aromatic Nitro Compounds: 1360–1290 cm⁻¹ [6]

    • Aliphatic Nitro Compounds: 1380–1350 cm⁻¹

The key takeaway is that nitro groups produce two characteristic and strong bands, often described as "fang-like" peaks in the spectrum.[3] The electronic delocalization in aromatic systems slightly lowers the vibrational frequencies compared to aliphatic ones.[6]

cluster_NO2 Nitro (-NO₂) Vibrational Modes asym Asymmetric Stretch N O O asym:o1->asym:o1 asym:o2->asym:o2 sym Symmetric Stretch N O O sym:o1->sym:o1 sym:o2->sym:o2 R R R->asym:f R->sym:f

Caption: Asymmetric and symmetric N-O stretching modes in a nitro compound.

Head-to-Head Comparison: Distinguishing -SO₂Cl from -NO₂

While both functional groups exhibit two strong stretching bands, their spectral locations are sufficiently different to allow for clear differentiation. The most definitive indicator is the high-frequency asymmetric stretch of the nitro group.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Typical IntensityKey Differentiator
Sulfonyl Chloride Asymmetric S=O Stretch1410–1370[4][5]StrongAbsent in the >1475 cm⁻¹ region.
Symmetric S=O Stretch1204–1166[4]StrongLower frequency than the nitro symmetric stretch.
Nitro (Aromatic) Asymmetric N-O Stretch1550–1475[6]StrongPrimary identifier. Very high-frequency band.
Symmetric N-O Stretch1360–1290[6]StrongCan overlap with the sulfonyl chloride asymmetric stretch.
Nitro (Aliphatic) Asymmetric N-O Stretch1560–1540StrongPrimary identifier. Very high-frequency band.
Symmetric N-O Stretch1380–1350StrongHigher frequency than the aromatic nitro equivalent.

Causality of Distinction: The primary reason for the spectral separation lies in the atoms involved. The N-O bond vibrations in nitro groups occur at a higher frequency (energy) than the S=O bond vibrations in sulfonyl chlorides. The most unambiguous diagnostic window is the region from 1475 cm⁻¹ to 1600 cm⁻¹ . The presence of a strong band here is a hallmark of a nitro compound, while its absence points away from it.

Self-Validating Experimental Protocol for FTIR Analysis

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission methods depends on the sample's physical state.[7]

Workflow Overview

A Sample Preparation (ATR or KBr Pellet) B Instrument Purge & Background Scan (Clean ATR Crystal or Blank KBr Pellet) A->B Crucial for removing atmospheric H₂O/CO₂ C Sample Loading B->C D Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) C->D Ensure good contact for ATR E Data Processing (Baseline Correction, if necessary) D->E F Peak Identification & Analysis E->F Compare peaks to reference table G Interpretation & Conclusion F->G

Caption: General workflow for FTIR spectral acquisition and analysis.

Method 1: Attenuated Total Reflectance (ATR) - For Solids and Liquids

ATR is the preferred modern method due to its speed and minimal sample preparation.[7]

  • Rationale: This technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal (e.g., diamond, ZnSe). The beam creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal, allowing for the absorption spectrum to be measured.[7] Good contact is paramount for a high-quality spectrum.

  • Step-by-Step Protocol:

    • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Background Acquisition: With the clean, empty crystal, acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that digitally subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

    • Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample onto the center of the ATR crystal, ensuring it is fully covered.

    • Apply Pressure (for solids): For solid samples, lower the press arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.[8]

    • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan.

    • Cleaning: Clean the crystal thoroughly after analysis to prevent cross-contamination.

Method 2: KBr Pellet - For Solid Samples

This traditional transmission method is excellent for achieving high-resolution spectra of solid materials.

  • Rationale: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[8] Pressing this mixture under high pressure creates a translucent pellet through which the IR beam can pass.

  • Step-by-Step Protocol:

    • Grinding: Add ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[8] Grind the mixture thoroughly with the pestle until it becomes a fine, homogenous powder. Incomplete grinding is a common source of error, leading to light scattering and distorted peaks.

    • Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear or translucent pellet.[8]

    • Background Acquisition: For a self-validating system, it is best practice to acquire a background spectrum of the empty sample compartment.

    • Sample Spectrum Acquisition: Place the KBr pellet in the instrument's sample holder and acquire the spectrum.

    • Disposal: Dispose of the pellet after use.

Conclusion: A Verdict Based on Vibrational Evidence

The differentiation of sulfonyl chloride and nitro groups by FTIR spectroscopy is a clear and reliable process when approached systematically. The key lies in recognizing their distinct spectral patterns, which are governed by the fundamental physics of their molecular vibrations. The most conclusive evidence is the presence or absence of the strong asymmetric N-O stretching band above 1475 cm⁻¹. By coupling this knowledge with a robust and self-validating experimental protocol, researchers can confidently identify these critical functional groups, ensuring the integrity of their chemical characterization and advancing their research and development objectives.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Northern Illinois University. FT-IR sample preparation. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. Available at: [Link]

  • Brown Jr., J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Panggabean, A. S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Lin, X., et al. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

Sources

Comparative Reactivity Guide: 2,4-Difluoro vs. 2,5-Difluorobenzenesulfonyl Chlorides

[1]

Executive Summary

In medicinal chemistry and lead optimization, the choice between 2,4-difluorobenzenesulfonyl chloride (2,4-DFBSC) and 2,5-difluorobenzenesulfonyl chloride (2,5-DFBSC) is often treated as a trivial substitution pattern decision.[1] However, these two isomers exhibit distinct reactivity profiles that dictate experimental success.[1][2][3]

  • 2,5-DFBSC is the more electrophilic reagent at the sulfur center, offering faster sulfonylation rates, but it is robust against side reactions on the aromatic ring.[2]

  • 2,4-DFBSC presents a significant chemoselectivity risk .[1][2] The fluorine at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr), leading to frequent impurity formation (fluorine displacement) if reaction temperature or stoichiometry is not strictly controlled.[2]

This guide details the mechanistic underpinnings of these differences and provides validated protocols to ensure high-fidelity synthesis.

Mechanistic Analysis: The Electronic Landscape

To understand the reactivity differences, we must analyze the electronic influence of the fluorine substituents on two distinct electrophilic sites: the Sulfonyl Sulfur (desired target) and the Aromatic Ring Carbons (side-reaction target).[2]

Hammett Substituent Effects (Sulfonylation Rate)[1][2]

The rate of sulfonamide formation depends on the electrophilicity of the sulfur atom. This is governed by the electron-withdrawing capability of the substituents.[2][4][5][6][7]

  • Inductive Effect (-I): Fluorine is strongly electron-withdrawing.[1][2]

  • Resonance Effect (+R): Fluorine can donate electron density via lone pair overlap, but this is position-dependent.[1][2]

Substituent PositionElectronic EffectHammett Constant (

)
Impact on Sulfonyl Electrophilicity
Meta (3/5-position) Inductive (-I) only.[1] No resonance donation.[1][2]

Strong Increase
Para (4-position) Inductive (-I) + Resonance (+R).[1][2] Resonance opposes induction.[1][2]

Weak Increase
The SNAr Liability (Side Reaction Risk)[2]

The most critical operational difference is the susceptibility to Nucleophilic Aromatic Substitution (SNAr), where the amine nucleophile attacks the ring and displaces a fluoride ion.[2]

  • SNAr Rule: A leaving group (F) is activated for displacement only if an Electron Withdrawing Group (EWG) is located Ortho or Para to it.[1][2][6] The sulfonyl group (-SO₂Cl) is a potent EWG.[2]

Comparative SNAr Vulnerability
IsomerFluorine PositionRelationship to -SO₂ClActivation StatusRisk Level
2,4-DFBSC 2-FluoroOrthoActivatedModerate
4-Fluoro Para Highly Activated CRITICAL
2,5-DFBSC 2-FluoroOrthoActivatedModerate
5-Fluoro Meta Deactivated Low

The "2,4-Trap": When using 2,4-DFBSC with primary amines, particularly at elevated temperatures (>40°C) or with excess base, the 4-fluoro atom is rapidly displaced.[2] This yields a specific impurity: 2-fluoro-4-aminobenzenesulfonamide . 2,5-DFBSC does not suffer from this specific failure mode because the 5-fluoro is meta-disposed and electronically "invisible" to the SNAr mechanism.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways. Note the "Dead End" impurity formation for the 2,4-isomer.[2]

ReactivityComparisoncluster_02,4-Difluoro System (High Risk)cluster_12,5-Difluoro System (Robust)Start242,4-DFBSCProd242,4-DifluoroSulfonamideStart24->Prod24Path A: Sulfonylation(Fast, < 25°C)Impurity244-Amino-2-fluoroSulfonamide(SNAr Product)Start24->Impurity24Path B: SNAr(Competes at > 40°C)Start252,5-DFBSCProd252,5-DifluoroSulfonamideStart25->Prod25Path A: Sulfonylation(Very Fast)Impurity25No Reaction(Meta-F Stable)Start25->Impurity25Path B: SNAr(Blocked)

Figure 1: Comparative reaction pathways showing the SNAr liability inherent to the 2,4-isomer.

Experimental Protocols

Protocol A: High-Fidelity Sulfonylation (Recommended for 2,4-DFBSC)

Use this protocol to suppress SNAr side reactions when using the labile 2,4-isomer.[1]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1][2]

  • Amine (1.05 equiv) — Avoid large excess[1][2]

  • DIPEA or Et₃N (1.2 equiv)[1][2]

  • DCM or THF (Anhydrous)[1][2]

Procedure:

  • Cooling: Dissolve the amine and base in solvent and cool to 0°C (ice bath).

  • Addition: Add 2,4-DFBSC dropwise as a solution in DCM. Do not add neat solid/liquid to the amine.[2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm strictly to room temperature (20-25°C) .

  • Monitoring: Monitor by LCMS. Look for the M+Amine mass (SNAr byproduct).[2]

  • Quench: Quench with 1M HCl immediately upon consumption of starting material. Do not heat.

Protocol B: The "Stress Test" (Demonstrating Selectivity)

Use this protocol to verify the stability of the 2,5-isomer or intentionally synthesize the SNAr adduct of the 2,4-isomer.

Procedure:

  • Mix Sulfonyl Chloride (1.0 equiv) with excess amine (3.0 equiv) in THF.

  • Heat to 60°C for 2 hours.

  • Result 2,4-DFBSC: Major product will be the SNAr adduct (fluorine displacement).[1][2]

  • Result 2,5-DFBSC: Product will remain the intact difluorosulfonamide.[1][2]

Summary of Comparative Metrics

The following table summarizes the key physical and chemical distinctions.

Feature2,4-Difluoro BSC2,5-Difluoro BSC
Sulfur Electrophilicity Moderate (

effect)
High (

effect)
SNAr Risk (4-position) High (Para-activated)Negligible (Meta-deactivated)
SNAr Risk (2-position) Moderate (Ortho-activated)Moderate (Ortho-activated)
Hydrolysis Rate ModerateFast (Requires dry storage)
Recommended Temp < 25°C0°C to 60°C
Primary Failure Mode Fluorine displacement by amineHydrolysis due to wet solvent

References

  • Hammett Substituent Constants: Hansch, C.; Leo, A.; Taft, R. W.[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.[1][2]1991 , 91, 165–195.[1][2] Link[1][2]

  • SNAr Mechanism & Regioselectivity: Bunnett, J. F.; Zahler, R. E.[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chem. Rev.[1][2]1951 , 49, 273–412.[1][2] Link[1][2]

  • Reactivity of Sulfonyl Chlorides: King, J. F., et al. Sulfonyl Chloride Kinetics.[1][2] Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Can. J. Chem.1989 , 67, 1795-1803.[1][2] Link[1][2]

  • Fluorine in Medicinal Chemistry (SNAr context): Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. J. Med.[1][2] Chem.2015 , 58, 8315–8359.[1][2] Link[1][2]

A Comparative Guide to the Quality Control of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride: Establishing Reference Spectra and Analytical Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing robust quality control (QC) parameters for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, a critical reagent in synthetic chemistry. In the absence of universally available public reference spectra, this guide emphasizes the development of in-house standards and outlines a multi-faceted analytical approach for structural verification and purity assessment. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside chromatographic techniques, this document details not just the "how" but the "why" behind each experimental choice, ensuring a self-validating system for quality assurance. The protocols described herein are grounded in the principles of scientific integrity, drawing from authoritative guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Imperative for Rigorous Quality Control

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a highly reactive compound, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. Its trifunctional nature—a sulfonyl chloride, a nitro group, and a difluoro-substituted aromatic ring—offers versatile reactivity. However, this same reactivity predisposes the compound to degradation, primarily through hydrolysis, and its synthesis can result in structurally similar impurities. Consequently, rigorous quality control is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the reproducibility of synthetic procedures and the quality of the final products.

This guide presents a comparative overview of essential analytical techniques for the comprehensive characterization of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. It is designed to empower researchers to establish their own reference standards and implement a QC workflow that is both scientifically sound and compliant with industry best practices.

Establishing an In-House Reference Standard

Given the current lack of publicly available, comprehensive spectral data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, the first and most critical step is the qualification of an in-house primary reference standard. This involves obtaining the highest purity material available and subjecting it to a battery of analytical tests to confirm its structure and assess its purity.

Workflow for In-House Reference Standard Qualification:

cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Finalization Procurement Procure Highest Purity 2,5-Difluoro-4-nitrobenzenesulfonyl chloride Initial_Assessment Visual Inspection & Solubility Tests Procurement->Initial_Assessment NMR ¹H, ¹³C, ¹⁹F NMR Initial_Assessment->NMR HPLC HPLC-UV for Purity (%) Initial_Assessment->HPLC Data_Review Comprehensive Data Review NMR->Data_Review MS High-Resolution Mass Spectrometry (HRMS) MS->Data_Review FTIR FT-IR Spectroscopy FTIR->Data_Review LCMS LC-MS for Impurity Identification HPLC->LCMS KarlFischer Karl Fischer Titration (Water Content) LCMS->KarlFischer KarlFischer->Data_Review Standard_Documentation Issuance of Certificate of Analysis (CoA) Data_Review->Standard_Documentation Initial_assessment Initial_assessment Initial_assessment->MS Initial_assessment->FTIR

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Spectroscopic Techniques

A multi-technique approach is essential for the unambiguous characterization of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

  • ¹H NMR: Provides information on the number and chemical environment of the protons on the aromatic ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The presence of fluorine will lead to characteristic C-F couplings.

  • ¹⁹F NMR: Directly observes the fluorine nuclei, providing information on their chemical environment and coupling to other nuclei. This is particularly useful for distinguishing between isomers.[1]

Table 1: Predicted NMR Spectral Data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
¹H 8.0 - 8.5Doublet of doublets (dd) or Triplet (t)J(H,F) ≈ 7-10 Hz (ortho), J(H,F) ≈ 2-5 Hz (meta)The two aromatic protons are in a highly electron-deficient environment due to the nitro and sulfonyl chloride groups, shifting them downfield. They will exhibit coupling to each other and to the adjacent fluorine atoms.
¹³C 120 - 160Multiple signals, some appearing as doublets or triplets due to C-F coupling.¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 20-30 Hz, ³J(C,F) ≈ 5-10 HzAromatic carbons will be in the typical downfield region. Carbons directly bonded to fluorine will show large one-bond coupling constants. Carbons two or three bonds away will show smaller couplings.[2]
¹⁹F -100 to -130 (vs. CFCl₃)Two distinct signals, likely doublets or doublet of doublets.J(F,F) ≈ 15-25 Hz (meta), J(F,H) ≈ 7-10 Hz (ortho)The chemical shifts are influenced by the electronic effects of the nitro and sulfonyl chloride groups. The two fluorine atoms are chemically non-equivalent and will couple to each other and to the adjacent protons.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Table 2: Characteristic FT-IR Absorptions for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Wavenumber (cm⁻¹)IntensityAssignmentRationale
1520 - 1560 and 1340 - 1380StrongAsymmetric and Symmetric NO₂ stretchCharacteristic absorptions for aromatic nitro compounds.
1370 - 1410 and 1165 - 1205StrongAsymmetric and Symmetric S=O stretchDefinitive bands for the sulfonyl chloride group.[4]
1100 - 1250StrongC-F stretchIndicates the presence of fluoroaromatic groups.
~3100Medium-WeakAromatic C-H stretchConfirms the presence of the aromatic ring.[5]
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₆H₂ClF₂NO₄S ≈ 257.9 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (M⁺ and M+2 peaks).[6]

  • Key Fragmentation Patterns:

    • Loss of Cl: [M - Cl]⁺

    • Loss of SO₂: [M - SO₂]⁺

    • Loss of NO₂: [M - NO₂]⁺

Purity Assessment: A Comparative Look at Methodologies

Beyond structural confirmation, assessing the purity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is crucial.

Workflow for Routine Quality Control:

Incoming_Batch Incoming Batch of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride Identity_Confirmation Identity Confirmation (FT-IR vs. Reference Standard) Incoming_Batch->Identity_Confirmation Purity_Assay Purity Assay (HPLC-UV) Identity_Confirmation->Purity_Assay Impurity_Profile Impurity Profile (HPLC-UV/LC-MS) Purity_Assay->Impurity_Profile Water_Content Water Content (Karl Fischer) Impurity_Profile->Water_Content Release_Decision Release/Reject Decision Water_Content->Release_Decision

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.